molecular formula C17H20N4O3 B1632807 DISPERSE RED 98 CAS No. 61994-66-9

DISPERSE RED 98

Cat. No.: B1632807
CAS No.: 61994-66-9
M. Wt: 328.4 g/mol
InChI Key: VIPATEVXXXQLLF-UHFFFAOYSA-N
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Description

DISPERSE RED 98 is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPATEVXXXQLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886471
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61994-66-9
Record name 2-[Ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-
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Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
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Foundational & Exploratory

DISPERSE RED 98 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Physicochemical Properties, and Bio-Analytical Relevance[1]

Introduction

Disperse Red 98 (DR98) is a monoazo disperse dye belonging to the aminoazobenzene class. While primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers (polyester, cellulose acetate), its structural properties—specifically its hydrophobicity and solvatochromic behavior—render it of significant interest in bio-analytical chemistry and drug development.

For the pharmaceutical scientist, DR98 serves as a critical model compound for understanding:

  • Lipophilicity & Membrane Permeability: Its high

    
     makes it a surrogate for studying passive diffusion in hydrophobic domains.
    
  • Metabolic Toxicology: The azo linkage (

    
    ) is a substrate for azoreductases, mimicking the metabolic activation/degradation pathways of azo-prodrugs (e.g., sulfasalazine).
    
  • Supramolecular Chemistry: Its donor-acceptor (

    
    ) electronic structure is utilized in non-linear optical (NLO) materials and potential bio-imaging probes.
    
Chemical Identity & Structure

This compound is synthesized via the diazotization of 4-nitroaniline followed by coupling with an N-alkylated aniline derivative.[1] The presence of the methyl group on the coupling ring (m-toluidine core) distinguishes it from the structurally related Disperse Red 1, inducing a bathochromic shift and altering steric interactions.

2.1 Nomenclature & Registry
Identifier Value
Common Name This compound
C.I.[1][2][3][4][5][6] Name C.I. This compound
CAS Registry Number 12223-49-3
Chemical Family Monoazo; Aminoazobenzene
Molecular Formula

Molecular Weight 328.37 g/mol
IUPAC Name 2-[ethyl-[3-methyl-4-[(4-nitrophenyl)diazenyl]phenyl]amino]ethanol
2.2 Structural Connectivity Diagram

The following diagram illustrates the molecular connectivity and functional groups defining the chromophore.

DR98_Structure Nitro Nitro Group (-NO2) Electron Acceptor RingA Phenyl Ring A (Diazo Component) Nitro->RingA para-subst Amine Tertiary Amine (-N(Et)(EtOH)) Electron Donor Nitro->Amine Push-Pull System (Intramolecular CT) Azo Azo Linkage (-N=N-) Chromophore RingA->Azo RingB m-Toluidine Ring B (Coupling Component) Azo->RingB Methyl Methyl Group (-CH3) Steric/Auxochrome RingB->Methyl meta-position RingB->Amine para-position

Figure 1: Structural connectivity of this compound, highlighting the "push-pull" electronic system responsible for its color.

Physicochemical Properties

The physicochemical profile of DR98 is dominated by its non-ionic nature and significant lipophilicity.

Property Data / Range Relevance
Physical State Dark Red PowderSolid-state handling.
Melting Point 160 – 162 °CThermal stability limit for processing.

(Abs)
510 – 520 nm (Acetone)Bathochromic shift vs. Disperse Red 1 (502 nm) due to methyl auxochrome.
Solubility (Water) Insoluble (< 0.1 mg/L)Indicates high hydrophobicity; requires dispersants for aqueous use.
Solubility (Organic) Soluble in Acetone, Ethanol, DMFSuitable for solvent-based extraction/analysis.
Partition Coeff (

)
~3.5 – 4.0 (Predicted)High membrane permeability potential.
pKa Non-ionizable in physiological rangeRemains neutral at pH 7.4.

Key Insight for Researchers: The insolubility in water necessitates the use of co-solvents (DMSO, Acetone) or surfactant-based delivery systems (e.g., micelles) when using DR98 in biological assays.

Synthesis & Manufacturing Protocol

The synthesis follows a classic azo coupling pathway. This protocol is scalable and serves as a fundamental reaction in organic chemistry education and industrial dye production.

4.1 Synthetic Pathway Logic

Synthesis_Pathway SM1 4-Nitroaniline (C6H6N2O2) Step1 Diazotization (NaNO2 / HCl, 0-5°C) SM1->Step1 SM2 N-ethyl-N-(2-hydroxyethyl)-m-toluidine (Coupler) Step2 Coupling Reaction (pH 4-5, <10°C) SM2->Step2 Nucleophilic Attack DiazoSalt Diazonium Salt Intermediate [Ar-N2]+ Cl- Step1->DiazoSalt DiazoSalt->Step2 Product This compound (Crude Paste) Step2->Product Purification Filtration, Washing & Drying Product->Purification

Figure 2: Synthetic workflow for this compound via azo coupling.

4.2 Detailed Experimental Protocol

Safety Note: Diazonium salts are unstable above 5°C. Sodium nitrite is toxic. Wear full PPE.[6]

  • Diazotization:

    • Dissolve 0.1 mol of 4-nitroaniline in 30 mL of 30% HCl and 50 mL of water.

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add a solution of sodium nitrite (0.105 mol) in water, maintaining temperature < 5°C.

    • Stir for 30 minutes. Verify excess nitrous acid with starch-iodide paper (should turn blue instantly). Destroy excess nitrous acid with sulfamic acid.

  • Coupling:

    • Dissolve 0.1 mol of N-ethyl-N-(2-hydroxyethyl)-m-toluidine in dilute acetic acid/water mixture.

    • Cool coupler solution to 0–5°C.

    • Slowly add the diazonium salt solution to the coupler solution with vigorous stirring.

    • Adjust pH to 4.0–5.0 using sodium acetate to facilitate the coupling rate while preventing diazonium decomposition.

    • Stir for 2–3 hours. The deep red precipitate of DR98 will form.

  • Isolation:

    • Filter the solid.

    • Wash with cold water until filtrate is neutral.

    • Recrystallize from ethanol/acetone for analytical purity.

Analytical Characterization Methods

To validate the identity and purity of DR98 in a research setting, the following multi-modal approach is recommended.

5.1 UV-Vis Spectroscopy[3]
  • Solvent: Acetone or Methanol.

  • Spectrum: Expect a broad charge-transfer band centered at 510–520 nm .

  • Molar Extinction Coefficient (

    
    ):  Typically 
    
    
    
    .
  • Protocol: Prepare a

    
     stock solution. Scan 300–800 nm.
    
5.2 HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 510 nm.

  • Retention Time: DR98 is highly hydrophobic and will elute late (typically > 8-10 mins depending on gradient).

Applications in Drug Development & Research

While DR98 is not a drug, its properties make it a valuable tool in pre-clinical assays.

6.1 Metabolic Stability Assays (Azoreductase Activity)

The azo bond in DR98 is susceptible to cleavage by azoreductase enzymes found in liver microsomes and gut microbiota.

  • Mechanism:

    
    
    
  • Application: Researchers use DR98 as a probe to measure the reductive capacity of anaerobic bacteria or to simulate the release kinetics of colon-targeted azo-prodrugs.

6.2 Hydrophobic Staining

Due to its high


, DR98 preferentially partitions into lipid bilayers and hydrophobic polymer matrices. It can be used to visualize:
  • Lipid distribution in biological samples.

  • The integrity of hydrophobic coatings on medical devices.

Safety & Toxicology (MSDS Summary)

Signal Word: WARNING

Hazard Class Statement Precaution
Skin Sensitization H317: May cause an allergic skin reaction.Wear nitrile gloves; avoid direct contact.
Aquatic Toxicity H412: Harmful to aquatic life with long-lasting effects.Dispose of as hazardous chemical waste.
Carcinogenicity Suspected (Azo cleavage yields aromatic amines).Handle in a fume hood.

Toxicological Mechanism: Upon metabolic cleavage, DR98 releases 4-nitroaniline and a substituted phenylenediamine. 4-Nitroaniline is a known methemoglobinemia inducer and potential mutagen. Therefore, DR98 should be handled with the assumption that it can metabolize into these toxic precursors.

References
  • World Dye Variety. (2012). This compound Properties and Applications.[7][1][2] Retrieved from [Link]

  • PubChem. (2025). Disperse Red 1 (Structural Analog) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2022). Extinction coefficients of disperse dyes.[8] Retrieved from [Link]

Sources

Technical Monograph: Disperse Red 98 (C.I. 11191)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis Engineering, and Application Science

Executive Summary

Disperse Red 98 (C.I. 11191) is a synthetic monoazo dye belonging to the class of solvent-soluble, non-ionic colorants used primarily for hydrophobic fibers such as polyester (PET), cellulose acetate, and nylon. Structurally, it is a "donor-acceptor" chromogen, featuring a nitrophenyl diazo component coupled with an N-alkylated aniline derivative. This guide provides a rigorous technical analysis of its molecular properties, synthesis pathways, and application mechanisms, designed for researchers in textile chemistry and industrial organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]

This compound is characterized by its relatively low molecular weight and high lipophilicity, properties that facilitate its diffusion into the amorphous regions of synthetic polymers.

Table 1: Core Chemical Data
ParameterTechnical Specification
Common Name This compound
Colour Index (C.I.) 11191
CAS Registry Number 12223-49-3
Molecular Formula C₁₇H₂₀N₄O₃
Molecular Weight 328.37 g/mol
Chemical Class Monoazo / Nitroaniline Derivative
IUPAC Name 2-[Ethyl(3-methyl-4-[(4-nitrophenyl)diazenyl]phenyl)amino]ethanol
SMILES CCN(CCO)c1cc(C)ccc1N=Nc2ccc([O-])cc2
Appearance Red powder / Granules
Molecular Architecture

The molecule operates as a push-pull chromophore :

  • Electron Acceptor: The nitro group (

    
    ) on the diazo component withdraws electron density.
    
  • Electron Donor: The diethylamino/hydroxyethyl group on the coupling component donates electron density.

  • Conjugated Bridge: The azo group (

    
    ) links the two systems, allowing 
    
    
    
    -electron delocalization across the molecule. This conjugation lowers the energy gap (
    
    
    ) between HOMO and LUMO, resulting in absorption in the visible spectrum (typically
    
    
    nm).

Synthesis Engineering

The synthesis of this compound follows a classic two-step Azo Coupling pathway involving Diazotization and Electrophilic Aromatic Substitution .

Reaction Mechanism
  • Diazotization: 4-Nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C) to form the electrophilic diazonium salt.

  • Coupling: The diazonium salt attacks the electron-rich aromatic ring of the coupling component, N-ethyl-N-(2-hydroxyethyl)-m-toluidine. The coupling occurs at the position para to the amino group due to steric and electronic directing effects.

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized standard for monoazo disperse dyes based on the specific reactants for Red 98.

Phase A: Diazotization

  • Charge: Suspend 0.1 mol of 4-Nitroaniline in 50 mL of 5M HCl.

  • Cool: Chill the suspension to 0–5°C using an ice-salt bath.

  • Nitrosation: Add 0.105 mol of Sodium Nitrite (NaNO₂) solution (30% w/v) dropwise.

  • Validation: Maintain temperature <5°C. Stir for 30-45 mins.

    • Checkpoint: The solution should turn clear/yellowish.

    • Test: A drop on starch-iodide paper must turn immediately blue (indicating excess

      
      ).
      
  • Neutralization: Destroy excess nitrous acid by adding small amounts of Sulfamic Acid until starch-iodide test is negative.

Phase B: Coupling

  • Preparation: Dissolve 0.1 mol of N-ethyl-N-(2-hydroxyethyl)-m-toluidine in dilute acetic acid/acetate buffer (pH 4.5–5.0).

  • Reaction: Slowly add the diazonium salt solution to the coupler solution over 30-60 minutes.

  • Control: Maintain temperature <10°C and pH ~4–5 by adding sodium acetate if necessary.

  • Finish: Stir for 2–4 hours. The dye precipitates as a red solid.

  • Isolation: Filter the solid, wash with water until neutral, and dry.

Synthesis Workflow Diagram

SynthesisPath cluster_process Reaction Conditions Reactant1 4-Nitroaniline Intermediate Diazonium Salt (Electrophile) Reactant1->Intermediate Diazotization Reactant2 N-ethyl-N-(2-hydroxyethyl)-m-toluidine Product This compound (Precipitate) Reactant2->Product Nucleophilic Attack Reagent1 NaNO2 / HCl (0-5°C) Reagent1->Intermediate Intermediate->Product Coupling (pH 4-5)

Figure 1: Logical flow of this compound synthesis via azo coupling.

Application Science: Dyeing Mechanism

This compound is non-ionic and has low water solubility. Its application relies on the Solid Solution Mechanism (Free Volume Theory).

Thermodynamic Principles
  • Dispersion: The dye is milled into sub-micron particles (0.5–2.0 µm) and stabilized with anionic dispersing agents (e.g., lignin sulfonates) to form a stable aqueous dispersion.

  • Adsorption: As the dye bath is heated (typically 130°C for PET), the thermal energy increases the polymer chain mobility, creating "free volume" or voids in the amorphous regions of the fiber.

  • Diffusion: Single dye molecules detach from the dispersion micelles, adsorb onto the fiber surface, and diffuse into the polymer matrix.

  • Fixation: Upon cooling, the polymer chains re-crystallize/collapse, trapping the dye molecules inside via Van der Waals forces and Hydrogen bonding (between the dye's hydroxyl group and the ester groups of PET).

Application Protocol (High-Temperature Exhaust)
StepParameterRationale
Bath Setup pH 4.5–5.5 (Acetic Acid)Prevents hydrolysis of the dye (azo group stability).
Dispersant 1–2 g/LPrevents agglomeration of dye particles.
Ramp Rate 1–2°C/minControlled heating ensures even uptake (levelness).
Hold 130°C for 30–60 minsAllows full diffusion into the fiber core.
Reduction Clear NaOH + Hydrosulfite (70°C)Removes unfixed surface dye to improve wash fastness.

Safety, Toxicity, and Analytical Detection

Hazards
  • Sensitization: Like many disperse dyes, Red 98 may cause allergic skin reactions (contact dermatitis) in sensitive individuals.

  • Dust Explosion: Finely powdered organic dyes pose a dust explosion risk. Grounding and ventilation are mandatory during handling.

  • Azo Cleavage: Under reductive conditions (e.g., gut bacteria), azo dyes can cleave into aromatic amines. While specific data for Red 98 cleavage products should be verified against local regulations (e.g., REACH), standard safety assumes potential release of nitroaniline derivatives.

Analytical Detection (HPLC-MS)

For quality control or environmental monitoring, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (Gradient elution).

  • Detection:

    • UV-Vis: 500–520 nm (Quantification).

    • MS: ESI (+) mode, monitoring parent ion

      
      .
      

References

  • World Dye Variety. (2012). This compound Properties and Manufacturing Methods. Retrieved from [Link]

  • National Institutes of Health (PubChem). Disperse Red 1 (Analogous Structure Reference for Safety/Class). Retrieved from [Link]

Spectroscopic Characterization of Disperse Red 98: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Disperse Red 98 (C.I. 11191) , focusing on UV-Vis absorption and fluorescence emission properties. This document is structured for researchers requiring rigorous experimental protocols and data interpretation frameworks.

Core Identity & Structural Logic

This compound (DR98) is a mono-azo dye belonging to the push-pull class of chromophores. Its spectroscopic behavior is governed by the intramolecular charge transfer (ICT) between the electron-withdrawing nitro group and the electron-donating alkyl-amino group, modulated by the steric influence of the ortho-methyl substituent.

Chemical Identity
ParameterDetail
Common Name This compound
C.I.[1][2][3][4][5][6][7][8][9] Number 11191
CAS Registry 12223-49-3 (Commercial), 63467-05-0 (Pure)
IUPAC Name 2-{Ethyl[3-methyl-4-((4-nitrophenyl)diazenyl)phenyl]amino}ethanol
Molecular Formula C

H

N

O

Molecular Weight 328.37 g/mol
Chromophore Class Donor-Acceptor Azo (

-conjugated)
Structural Diagram

The following Graphviz diagram illustrates the push-pull electronic pathway and the steric twist induced by the methyl group, which is critical for interpreting solvatochromic shifts.

DR98_Structure Nitro Nitro Group (Acceptor) Phenyl1 Phenyl Ring A Nitro->Phenyl1 Electron Withdrawal Azo Azo Linkage (-N=N-) Phenyl1->Azo Conjugation Phenyl2 Phenyl Ring B (Coupler) Azo->Phenyl2 Conjugation Methyl Methyl Group (Steric Hindrance) Methyl->Azo Twists Bond (Blue Shift) Methyl->Phenyl2 Ortho-Substitution Amino Amino Group (Donor) Amino->Phenyl2 Electron Donation Tail Hydroxyethyl Tail (Solubility) Amino->Tail Linkage

Caption: Electronic push-pull system of DR98 showing the steric influence of the methyl group on the azo linkage.

UV-Vis Absorption Spectroscopy

This compound exhibits a strong


 transition characteristic of azo dyes. Unlike its analogue Disperse Red 1, the presence of the methyl group ortho to the azo linkage introduces non-planarity, typically resulting in a hypsochromic (blue) shift and reduced molar extinction coefficient.
Spectroscopic Data Summary

Note: Values are representative of the class (Disperse Red 1/13/98 analogues) and should be verified experimentally due to commercial batch variations.

Solvent

(nm)

(M

cm

)
Solvatochromism Type
Cyclohexane (Non-polar)~460 - 475~25,000Reference State
Toluene ~470 - 485~26,000Weak Positive
Ethanol (Polar Protic)~490 - 505~28,000Positive
DMF/DMSO (Polar Aprotic)~500 - 515~30,000Strong Positive

Key Insight: DR98 exhibits positive solvatochromism . As solvent polarity increases, the excited ICT state is stabilized more than the ground state, shifting absorption to longer wavelengths (Red Shift).

Experimental Protocol: Determination of Molar Extinction Coefficient

Objective: To determine the precise


 value in Ethanol.
  • Stock Preparation:

    • Weigh 3.28 mg of pure DR98.

    • Dissolve in 100 mL of spectroscopic grade Ethanol to create a

      
       stock solution.
      
    • Critical Step: Sonicate for 10 minutes to ensure complete dissolution of aggregates.

  • Dilution Series:

    • Prepare five working standards:

      
      .
      
    • Maintain constant temperature (

      
      ).
      
  • Measurement:

    • Blank the spectrophotometer with pure Ethanol.

    • Scan from 300 nm to 700 nm.

    • Record Absorbance (

      
      ) at 
      
      
      
      .[10]
  • Analysis:

    • Plot

      
       vs. Concentration (
      
      
      
      ).
    • Calculate slope (

      
      ) using linear regression (
      
      
      
      ).

Fluorescence Emission Properties

Azo dyes like DR98 are generally non-fluorescent or weakly fluorescent in fluid solutions at room temperature.

Mechanism of Quenching

The primary non-radiative decay pathway is the rapid photoisomerization (trans


 cis) around the 

bond. This rotation dissipates the excited state energy non-radiatively.
  • Quantum Yield (

    
    ):  Typically 
    
    
    
    in low-viscosity solvents (e.g., Ethanol).
  • Emission Enhancement: Fluorescence can be "turned on" by restricting molecular rotation.

    • Rigid Media: PMMA or Polystyrene films.

    • Low Temperature: Cryogenic glasses (77 K).

    • High Viscosity: Glycerol.

Fluorescence Workflow Diagram

The following diagram details the experimental logic for detecting weak fluorescence in DR98.

Fluorescence_Workflow Start Start: DR98 Sample Solvent Dissolve in Ethanol (Fluid Solution) Start->Solvent Measure1 Measure Emission (Excitation @ Lambda_max) Solvent->Measure1 Result1 Result: No/Weak Signal Measure1->Result1 Decision Restrict Rotation? Result1->Decision Quenching Mechanism PathA Method A: Polymer Matrix (Dope in PMMA) Decision->PathA PathB Method B: Cryogenic (77K in 2-MeTHF) Decision->PathB Measure2 Measure Emission PathA->Measure2 PathB->Measure2 Result2 Result: Strong Fluorescence (Stokes Shift ~50-80 nm) Measure2->Result2

Caption: Workflow for detecting fluorescence in rotationally-quenched azo dyes like DR98.

Protocol: Measuring Fluorescence in Rigid Media (PMMA Film)
  • Solution Preparation:

    • Dissolve 1 g of PMMA (Poly(methyl methacrylate)) and 1 mg of DR98 in 10 mL of Dichloromethane (DCM).

  • Film Casting:

    • Spin-coat the solution onto a clean quartz slide at 2000 rpm for 30 seconds.

    • Anneal at

      
       for 1 hour to remove residual solvent.
      
  • Spectroscopy:

    • Mount the slide in a solid-sample holder (front-face geometry).

    • Excite at the absorption maximum determined in the film (likely ~480 nm).

    • Collect emission from 500 nm to 750 nm.

References

  • PubChem. 2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol (Compound Summary).[4] National Library of Medicine. Available at: [Link][4]

  • World Dye Variety. this compound: Properties and Applications.[5] Available at: [Link]

  • NIST Chemistry WebBook. Infrared and Chemical Data for Azo Dyes. (General reference for azo dye class data). Available at: [Link]

Sources

Executive Summary: Chemical Identity & Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: The Bio-Interactions and Toxicological Mechanisms of Disperse Red 98

Content Type: Technical Whitepaper Subject: C.I. This compound (CAS: 12223-49-3) Primary Focus: Toxicological Mechanisms, Metabolic Fate, and Experimental Validation

This compound (DR98) is not a pharmaceutical agent; it is a synthetic mono-azo dye primarily utilized in the textile industry for coloring hydrophobic fibers like polyester and acetate.[1] Its "mechanism of action" in biological systems is therefore defined not by therapeutic efficacy, but by its physicochemical interactions (staining/partitioning) and toxicological pathways (sensitization and mutagenesis).[1]

Unlike anthraquinone-based disperse dyes (e.g., Disperse Red 9), DR98 possesses an azo linkage (-N=N-) connecting a nitro-substituted benzene ring to an alkylated amine.[1] This structural distinction dictates its primary biological fate: reductive cleavage by metabolic enzymes, leading to the generation of aromatic amines.

Key Physicochemical Parameters:

Parameter Value/Description Biological Implication
Chemical Class Mono-azo Susceptible to azoreductase cleavage (biotransformation).[1]
Lipophilicity (LogP) High (> 3.5 est.)[1] Facilitates passive diffusion across the stratum corneum and cell membranes.[1]
Solubility Water-insoluble Bioaccumulation in lipid-rich tissues; requires dispersing agents for biological assays.[1]

| Molecular Weight | ~328.37 Da | Small enough (<500 Da) to act as a skin sensitizer (hapten).[1] |

Mechanism of Action: The Adverse Outcome Pathway (AOP)

In biological systems, DR98 operates through two distinct mechanistic pathways: Haptenization (leading to allergic contact dermatitis) and Metabolic Activation (leading to potential genotoxicity).[1]

Pathway A: Skin Sensitization (Immune-Mediated)

DR98 is classified as a pre-hapten or pro-hapten .[1] It is not immunogenic in its native state but becomes so after binding to skin proteins.[1]

  • Permeation: Due to its high lipophilicity, DR98 partitions into the lipid bilayers of the stratum corneum.[1]

  • Molecular Initiating Event (MIE): The dye (or its cutaneous metabolite) acts as an electrophile, reacting with nucleophilic amino acid residues (cysteine or lysine) on epidermal proteins (e.g., keratin, albumin).[1]

  • Hapten-Carrier Complex: This covalent binding forms a hapten-protein conjugate.[1]

  • Dendritic Cell Activation: Langerhans cells recognize this "modified self" protein, internalize it, and migrate to lymph nodes.[1]

  • T-Cell Priming: The antigen is presented to naïve T-cells, resulting in the proliferation of memory T-cells.[1] Subsequent exposure triggers an inflammatory cytokine release (IL-1β, TNF-α).[1]

Pathway B: Metabolic Reductive Cleavage (Genotoxic Potential)

Upon ingestion or systemic absorption, the azo linkage is the primary target for metabolism.

  • Enzymatic Attack: Azoreductases (found in liver microsomes and skin bacteria like Staphylococcus aureus) reduce the azo bond.[1]

  • Cleavage Products: The molecule splits into two primary aromatic amines:[1]

    • Component A: 4-Nitroaniline (or derivative).[1]

    • Component B: An N-alkylated aniline derivative.[1]

  • Oxidative Activation: These free aromatic amines can be N-hydroxylated by Cytochrome P450 (CYP1A2), forming reactive nitrenium ions that can intercalate into DNA or form adducts (e.g., C8-guanyl adducts), leading to mutagenesis.[1]

Visualizing the Pathways

The following diagram illustrates the dual fate of DR98 in a biological system: the immunological pathway (Sensitization) and the metabolic pathway (Biotransformation).

DR98_Mechanism DR98 This compound (Lipophilic Azo Dye) Skin Stratum Corneum (Passive Diffusion) DR98->Skin Dermal Exposure Liver Systemic/Hepatic Metabolism DR98->Liver Ingestion/Absorption Protein Epidermal Protein (Nucleophilic Attack) Skin->Protein Electrophilic Binding Azoreductase Azoreductase (Bacterial/Hepatic) Liver->Azoreductase Enzymatic Reduction Hapten Hapten-Protein Complex Protein->Hapten Covalent Bond Dendritic Langerhans Cell Activation Hapten->Dendritic Recognition Immune Allergic Contact Dermatitis (ACD) Dendritic->Immune T-Cell Response Amines Aromatic Amines (e.g., 4-Nitroaniline) Azoreductase->Amines Cleavage of -N=N- CYP CYP450 Oxidation Amines->CYP N-Hydroxylation DNA DNA Adducts (Mutagenesis) CYP->DNA Nitrenium Ion Attack

Figure 1: Dual mechanistic pathways of this compound: Skin Sensitization (Top) and Metabolic Activation (Bottom).[1]

Experimental Protocols for Validation

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended. These replace animal testing with in chemico and in vitro alternatives.[1]

Protocol A: Direct Peptide Reactivity Assay (DPRA)

Purpose: To quantify the reactivity of DR98 with skin proteins (Mechanism 2.1).[1]

  • Preparation:

    • Solubilize DR98 in Acetonitrile (ACN) to a 100 mM stock.[1]

    • Prepare synthetic peptides containing Cysteine (Cys) and Lysine (Lys).[1]

  • Incubation:

    • Mix DR98 with Cys-peptide and Lys-peptide in separate vials at a 1:10 and 1:50 molar ratio (peptide:dye).

    • Control: Run vehicle control (ACN only) and Positive Control (Cinnamaldehyde).

    • Incubate for 24 hours at 25°C in the dark.

  • Analysis:

    • Analyze samples via HPLC-UV (220 nm).[1]

    • Calculation: % Peptide Depletion =

      
      .[1]
      
  • Interpretation:

    • Cys-depletion > 13.89% or Lys-depletion > 9% classifies DR98 as a sensitizer.[1]

Protocol B: Reductive Cleavage Assay (Metabolic Simulation)

Purpose: To confirm the generation of aromatic amines via azoreductase (Mechanism 2.2).[1]

  • System: Use a Sodium Dithionite reduction assay (chemical simulation of azoreductase).

  • Procedure:

    • Dissolve DR98 (10 µM) in buffer (pH 6.0, Citrate).

    • Add Sodium Dithionite (10 mM excess).[1]

    • Monitor UV-Vis absorbance spectra (300–700 nm) over 60 minutes.

  • Validation Signal:

    • Disappearance: Loss of the primary absorption peak (λmax ~460-500 nm) indicates cleavage of the azo chromophore.[1]

    • Appearance: Emergence of new peaks in the UV region (<300 nm) corresponds to the formation of free aromatic amines (e.g., nitroaniline).

References & Authoritative Grounding

  • European Chemicals Agency (ECHA). (2020).[1] Skin sensitising chemicals: The Adverse Outcome Pathway.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Disperse Red 1 (Analogous Azo Dye Structure & Toxicity).[1] National Library of Medicine.[1] Retrieved from [1]

  • World Dye Variety. (2012).[1][2] this compound Chemical Properties and Synthesis. Retrieved from [1]

  • Platzek, T., et al. (1999).[1] Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro.[1]Human & Experimental Toxicology. (Demonstrates the cleavage mechanism for azo dyes).

  • OECD. (2019).[1] Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.[1]

Sources

Historical development and discovery of DISPERSE RED 98

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Historical Development and Discovery of Disperse Red 98

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and characterization of C.I. This compound (CAS 12223-49-3). The narrative traces the origins of disperse dyes as a class, necessitated by the advent of synthetic hydrophobic fibers, and situates the development of this compound within this context. The core of this guide is a detailed examination of its synthesis-driven discovery, elucidating the fundamental chemical principles of diazotization and azo coupling that define its manufacturing process. Key physicochemical properties, performance data, and industrial applications are systematically presented. This document is intended for researchers, scientists, and professionals in dye chemistry and textile science, offering field-proven insights into the causality behind its synthesis and application.

Introduction: The Genesis of Dyes for a Synthetic World

The early 20th century witnessed a revolution in polymer science, leading to the creation of synthetic fibers such as cellulose acetate and, later, polyester. These materials, characterized by their hydrophobicity and crystalline structure, posed a significant challenge for the dyeing industry. Traditional water-soluble dyes, effective for natural fibers like cotton and wool, demonstrated poor affinity and fastness on these new substrates. This technological gap spurred the innovation of a new class of colorants: disperse dyes.

First introduced in 1922 by the Baden Aniline Soda Company in Germany, disperse dyes were engineered to be non-ionic and sparingly soluble in water.[1] Their application mechanism is a physical one; the dye, finely ground and dispersed in an aqueous medium, diffuses into the amorphous regions of the hydrophobic fibers at elevated temperatures, forming a solid solution within the polymer matrix.[2] The development of polyester fiber in the 1950s dramatically accelerated research and production of disperse dyes, establishing them as a cornerstone of the dye industry.[1] this compound emerged from this era of chemical innovation as a specific solution for achieving red shades on synthetic textiles.

This compound: Core Chemical Identity

This compound is a monoazo dye, a classification that defines its core chemical structure and chromophoric properties.[3][4] The vibrant red color arises from the presence of the azo group (–N=N–) acting as a chromophore, which absorbs light in the visible spectrum.[3] Its fundamental identifiers are crucial for its unambiguous classification in research and industry.

Identifier Value Source
C.I. Name This compound, C.I. 11191[5]
CAS Number 12223-49-3[5][6]
Molecular Formula C₁₇H₂₀N₄O₃[5]
Molecular Weight 328.37 g/mol [5]

The Genesis of this compound: A Synthesis-Driven Discovery

The "discovery" of this compound was not a singular event but rather the logical outcome of applying established principles of azo dye chemistry to create a molecule with the desired color and properties for synthetic fibers. The manufacturing method is a classic two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.[3][5]

The synthesis pathway is as follows:

  • Diazotization : 4-Nitrobenzenamine (the diazo component) is converted into a highly reactive diazonium salt.

  • Azo Coupling : The diazonium salt is then reacted with 2-(Ethyl(m-tolyl)amino)ethanol (the coupling component) to form the final this compound molecule.[5]

The choice of these specific precursors is causal. The 4-nitrobenzenamine provides a strong electron-withdrawing group (NO₂) which influences the final color, while the coupling component provides the necessary molecular size and functional groups to ensure good dispersibility and affinity for polyester.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis. All operations involving diazonium salts must be conducted at low temperatures (0-5 °C) to prevent decomposition.

Step 1: Diazotization of 4-Nitrobenzenamine

  • Prepare a solution of 13.8 g (0.1 mol) of 4-nitrobenzenamine in 50 mL of concentrated hydrochloric acid and 100 mL of water.

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise. The addition rate should be controlled to maintain the temperature below 5 °C.

  • Continue stirring for 30 minutes after the addition is complete. The presence of a slight excess of nitrous acid should be confirmed with starch-iodide paper. This solution contains the 4-nitrobenzenediazonium chloride salt and is used immediately in the next step.

Step 2: Azo Coupling Reaction

  • In a separate vessel, dissolve 19.3 g (0.1 mol) of 2-(Ethyl(m-tolyl)amino)ethanol in 200 mL of water with sufficient hydrochloric acid to ensure dissolution.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution.

  • Maintain vigorous stirring and a temperature of 0-5 °C throughout the addition.

  • After the addition is complete, slowly add a sodium acetate solution to raise the pH to 4-5, promoting the coupling reaction.

  • The red dye will precipitate out of the solution. Stir the mixture for an additional 2-3 hours at low temperature to ensure the reaction goes to completion.

  • Isolate the crude this compound precipitate by filtration.

  • Wash the filter cake thoroughly with cold water to remove residual salts and acids.

  • Dry the product in an oven at 60-70 °C. The resulting powder is the crude form of the dye, which requires further formulation with dispersing agents for commercial use.[1][7]

Visualization of the Synthesis Pathway

G cluster_diazo Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Nitrobenzenamine B NaNO₂ + HCl 0-5 °C A->B C 4-Nitrobenzenediazonium Salt B->C E This compound C->E Coupling Reaction D 2-(Ethyl(m-tolyl)amino)ethanol (Coupling Component) D->E

Caption: Synthesis pathway of this compound.

Physicochemical Properties and Performance

The efficacy of a disperse dye is defined by its physical properties and its performance under industrial dyeing conditions.

General Properties
  • Appearance : Red powder.[5]

  • Solubility : As a disperse dye, it is characterized by its low solubility in water, a critical property for dyeing hydrophobic fibers.[2][8]

Performance and Fastness Data

Fastness properties determine the durability of the color on the textile during use. The following data is based on the ISO standard tests.

Fastness Test Parameter ISO Rating
Ironing Fading4
Staining2-3
Light -4-5
Perspiration Fading3
Staining5
Washing Fading5
Staining4
Data sourced from World Dye Variety.[5]

These ratings indicate that this compound has good to excellent light and washing fastness, making it suitable for apparel and other textiles that require durable coloration. Its lower rating for perspiration fading and iron staining are important considerations for its application.

Industrial Applications and Significance

The primary application of this compound is the dyeing of synthetic textiles. Its molecular structure and properties make it particularly effective for:

  • Polyester (PET) fibers and their blends .[5][6]

  • Polyamide (Nylon) fibers .[5]

  • Acetate fibers (also referred to as vinegar fiber) .[5][6]

It is applied in high-temperature dyeing processes, where temperatures exceeding 100°C are used to swell the fiber and facilitate the diffusion of the dye molecules into the polymer structure.

Conclusion

This compound stands as a testament to the targeted chemical design that characterized the development of synthetic dyes in the 20th century. Its discovery was not accidental but a deliberate application of azo chemistry to solve the challenge of coloring new, man-made fibers. By understanding its synthesis from 4-Nitrobenzenamine and 2-(Ethyl(m-tolyl)amino)ethanol, we gain insight into the structure-property relationships that govern its color, fastness, and affinity for polyester. It remains a relevant example of a monoazo disperse dye, illustrating the core principles that propelled the textile industry into the modern era of synthetic materials.

References

  • World dye variety. (2012, March 6). This compound. [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2021, November 11). The Development History Of Disperse Dyes. [Link]

  • Sinoever International Co.,Ltd. (2019, May 25). Application areas of Disperse Red 9. [Link]

  • MDPI. (2022, December 15). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. [Link]

  • Wikipedia. Dye. [Link]

  • National Center for Biotechnology Information. Disperse Red 1. PubChem Compound Summary for CID 17886. [Link]

  • Google Patents.
  • ACS Food Science & Technology. (2026, February 3). Chitosan-Carboximethylcellulose Microcomplexes and/or Vitamin B3 Enhance Physical Properties and Performance of Cassava Starch Films and Coatings for Strawberries Postharvest Quality. [Link]

  • MDPI. Adsorptive Decolorization of a Disodium Terephthalate Solution from Monomer Recycling of Polyester. [Link]

  • World dye variety. (2012, June 1). Acid Red 98. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Disperse red 92. [Link]

  • National Center for Biotechnology Information. Disperse red 1 | C16H18N4O3. PubChem Compound Summary for CID 17886. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Red Dyes in Fluorescence Microscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Advisory on the Use of Disperse Red 98 and Alternative Fluorophores in Cellular Imaging

To our valued community of researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to utilizing red dyes in fluorescence microscopy. A specific query regarding the application of this compound for such purposes has prompted a thorough review of its properties. Our findings indicate a critical lack of scientific literature supporting its use as a fluorescent probe. Therefore, this guide is structured to first address the scientific prerequisites for employing any dye in fluorescence microscopy and to provide a methodological framework for the characterization of novel candidates like this compound. Subsequently, we present a detailed, field-proven protocol for a well-established red fluorophore, Tetramethylrhodamine isothiocyanate (TRITC), as a reliable alternative for your research needs.

Part 1: Foundational Principles and Characterization of Novel Dyes

The efficacy of a dye in fluorescence microscopy is contingent upon its ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This phenomenon, known as fluorescence, is characterized by distinct excitation and emission spectra. A thorough literature search for this compound (CAS No. 12223-49-3) reveals its primary application as a textile dye for synthetic fabrics such as polyester.[1][2] There is no available data on its fluorescence quantum yield, excitation and emission maxima, or photostability, which are essential parameters for its application in fluorescence microscopy.

The Rationale for Characterizing a Novel Fluorophore

Before a compound like this compound can be considered for fluorescence microscopy, it must be systematically evaluated to determine its photophysical properties. The absence of this data in the public domain suggests that it is likely not a fluorescent molecule or that its fluorescence is too weak for practical microscopy applications. However, for researchers who wish to investigate the potential of this or any other uncharacterized dye, the following protocol outlines the necessary steps for its initial characterization.

Protocol for Characterizing a Novel Dye for Fluorescence Microscopy

This protocol provides a workflow to assess the suitability of a novel compound for fluorescence imaging.

1.2.1 Step 1: Determining Solubility

  • Objective: To prepare a stock solution of the dye in a solvent that is compatible with biological samples.

  • Procedure:

    • Attempt to dissolve the dye powder in a series of biocompatible solvents. Start with high-purity water, followed by phosphate-buffered saline (PBS), ethanol, methanol, and dimethyl sulfoxide (DMSO).

    • Begin with a high concentration (e.g., 10 mg/mL) and vortex thoroughly. If the dye does not dissolve, perform serial dilutions.

    • Observe for complete dissolution or the formation of precipitates.

    • Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 1-10 mM). Store this stock solution protected from light, and if in DMSO, at -20°C in small aliquots to avoid freeze-thaw cycles.

1.2.2 Step 2: Measuring Absorption and Emission Spectra

  • Objective: To determine the optimal wavelengths for excitation and emission.

  • Procedure:

    • Dilute the stock solution in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading between 0.1 and 0.5 at its absorbance maximum.

    • Absorption Spectrum: Use a spectrophotometer to scan the absorbance of the diluted dye solution across a broad wavelength range (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λabs).

    • Emission Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λabs and scan the emission across a longer wavelength range. The peak of this spectrum is the wavelength of maximum emission (λem).

    • Excitation Spectrum: Set the emission wavelength to λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength (λex).

1.2.3 Step 3: Initial Cell Staining and Cytotoxicity Assessment

  • Objective: To determine if the dye can permeate cell membranes and to assess its toxicity.

  • Procedure:

    • Culture a common cell line (e.g., HeLa or HEK293) on glass-bottom dishes suitable for microscopy.

    • Prepare a range of working concentrations of the dye in cell culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Incubate the cells with the dye solutions for various durations (e.g., 15 min, 30 min, 1 hour).

    • Wash the cells with fresh medium or PBS to remove unbound dye.

    • Observe the cells under a fluorescence microscope using the determined λex and λem. Note any visible staining and its subcellular localization.

    • In parallel, perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) on cells treated with the same range of dye concentrations to determine the concentration at which the dye becomes toxic to the cells.

Workflow for Novel Dye Characterization

Novel_Dye_Characterization cluster_0 Phase 1: Physicochemical Properties cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Decision solubility Step 1: Solubility Testing (Water, PBS, Ethanol, DMSO) spectra Step 2: Spectroscopic Analysis (Measure λabs, λex, λem) solubility->spectra Prepare stock solution staining Step 3: Initial Cell Staining (Vary concentration and time) spectra->staining Informed imaging parameters cytotoxicity Step 4: Cytotoxicity Assay (e.g., MTT assay) decision Suitable for Microscopy? staining->decision Assess staining quality cytotoxicity->decision Determine non-toxic range protocol_dev Proceed to Protocol Optimization decision->protocol_dev Yes stop Abandon Dye for Microscopy decision->stop No

Caption: Workflow for the characterization of a novel dye for fluorescence microscopy.

Part 2: A Validated Protocol for Red Fluorescence Microscopy Using TRITC

Given the lack of fluorescence data for this compound, we provide a detailed protocol for Tetramethylrhodamine isothiocyanate (TRITC), a well-characterized and widely used red fluorophore. TRITC is an amine-reactive derivative of rhodamine, commonly used for labeling proteins and antibodies.

Properties of TRITC
PropertyValue
Excitation Maximum (λex) ~550 nm
Emission Maximum (λem) ~573 nm
Molecular Weight 479.0 g/mol
Extinction Coefficient >80,000 M-1cm-1 at 550 nm
Quantum Yield ~0.2
Solubility DMSO, DMF
Protocol for Immunofluorescence Staining of Fixed Cells with a TRITC-conjugated Secondary Antibody

This protocol describes the staining of a target protein in cultured mammalian cells using a primary antibody followed by a TRITC-conjugated secondary antibody.

2.2.1 Materials and Reagents

  • Cells cultured on sterile glass coverslips or in glass-bottom dishes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

  • Primary Antibody (specific to the target protein)

  • TRITC-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

2.2.2 Step-by-Step Staining Procedure

  • Cell Culture and Preparation:

    • Seed cells onto coverslips or imaging dishes and culture until they reach the desired confluency.

    • Gently wash the cells three times with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its recommended concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the TRITC-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • From this point on, all steps should be performed with minimal exposure to light.

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

    • For imaging dishes, add a sufficient volume of PBS or mounting medium to cover the cells.

  • Imaging:

    • Image the samples on a fluorescence microscope equipped with appropriate filters for TRITC (Excitation: ~540-560 nm; Emission: ~570-620 nm) and DAPI (Excitation: ~365 nm; Emission: ~445 nm).

Workflow for Immunofluorescence Staining

Immunofluorescence_Workflow start Start: Cultured Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (0.1% Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 block Blocking (1% BSA) wash3->block primary_ab Primary Antibody Incubation block->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab TRITC-conjugated Secondary Ab Incubation (in the dark) wash4->secondary_ab wash5 Wash with PBST (in the dark) secondary_ab->wash5 dapi Counterstain with DAPI (optional) wash5->dapi wash6 Wash with PBS dapi->wash6 mount Mount with Antifade Medium wash6->mount image Image on Fluorescence Microscope mount->image

Caption: Step-by-step workflow for immunofluorescence staining using a TRITC-conjugated secondary antibody.

References

  • ChemBK. (n.d.). CAS Index 1222. Retrieved February 4, 2026, from [Link].

Sources

Visualizing Cellular Lipid Stores: An Application Guide to Staining Lipid Droplets with Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic World of Lipid Droplets

Lipid droplets (LDs) are highly dynamic and ubiquitous intracellular organelles essential for energy storage, lipid metabolism, and cellular signaling.[][2] Far from being passive fat reservoirs, LDs are now recognized as sophisticated players in a multitude of cellular processes, including stress responses and the pathogenesis of various diseases such as obesity, diabetes, fatty liver disease, and cancer.[] Consequently, the accurate visualization and quantification of lipid droplets are paramount for researchers in cell biology, drug discovery, and metabolic research to unravel their complex roles in health and disease.[]

This guide provides a comprehensive overview and detailed protocols for staining lipid droplets using red fluorescent dyes, with a primary focus on the well-established and widely used Nile Red. We will delve into the underlying principles of fluorescent lipid staining, provide step-by-step instructions for live and fixed cell applications, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: The Power of Solvatochromism

Fluorescent dyes with high lipophilicity are the preferred tools for staining lipid droplets.[] These probes readily partition into the neutral lipid core of LDs, which primarily consists of triacylglycerols and cholesteryl esters.[2]

Nile Red: A Classic Lipophilic Stain

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a prime example of a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[3][4][5] In aqueous or polar environments, Nile Red is virtually non-fluorescent.[5][6] However, upon entering the hydrophobic interior of a lipid droplet, it becomes intensely fluorescent.[5][6][7][8][9][10] This property makes Nile Red an excellent tool for selectively visualizing lipid droplets with a high signal-to-noise ratio.[7][8][9][10]

Interestingly, the emission wavelength of Nile Red can provide information about the lipid environment. In more polar lipid environments like phospholipids, it emits a longer wavelength red fluorescence. In the highly non-polar environment of neutral lipids within LDs, the emission shifts to a shorter wavelength, appearing as a bright yellow-gold or red fluorescence.[5][7] For specific detection of lipid droplets, it is advantageous to use filter sets that capture the yellow-gold fluorescence.[7]

Other Red Fluorescent Lipid Droplet Stains

While Nile Red is a workhorse in the field, other red fluorescent probes are also available, each with its own set of characteristics. These include red-shifted BODIPY dyes and proprietary stains like LipidSpot™ 610.[][11] BODIPY dyes are known for their sharp emission peaks and good photostability, though some may exhibit a background signal in aqueous media.[4][12] LipidSpot™ 610 is a fluorogenic probe that becomes fluorescent upon binding to lipid droplets, offering a no-wash protocol with minimal background.[11]

Quantitative Data Summary

The following table summarizes the key spectral properties and recommended working concentrations for common red fluorescent lipid droplet stains.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Recommended Working ConcentrationReference
Nile Red 552 (in methanol)636 (in methanol)100-1000 nM[6][13]
450-500 (for yellow-gold emission)>528 (for yellow-gold emission)[7]
515-560 (for red emission)>590 (for red emission)[7]
BODIPY 558/568 C12 ~558~5681 nM - 0.5 µM[14]
LipidSpot™ 610 ~592 (in cells)~638 (in cells)1X (from 1000X stock)[11]

Experimental Protocols

Here, we provide detailed step-by-step protocols for staining lipid droplets in both live and fixed cells using Nile Red. These protocols can be adapted for other red fluorescent lipid stains with minor modifications to the dye concentration and incubation times as recommended by the manufacturer.

Protocol 1: Live-Cell Staining of Lipid Droplets with Nile Red

This protocol is designed for the visualization of lipid droplets in living cells, allowing for the study of their dynamic processes.

Materials:

  • Nile Red stock solution (1 mg/mL in acetone or DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

Workflow Diagram:

LiveCellStaining start Start: Culture cells on imaging plates prepare_stain Prepare Nile Red working solution (100-1000 nM in medium) start->prepare_stain remove_medium Aspirate cell culture medium prepare_stain->remove_medium wash_cells Wash cells with PBS/HBSS remove_medium->wash_cells add_stain Add Nile Red working solution to cells wash_cells->add_stain incubate Incubate for 15-30 min at 37°C, protected from light add_stain->incubate wash_excess_stain Wash cells 2-3 times with imaging medium incubate->wash_excess_stain add_imaging_medium Add fresh imaging medium wash_excess_stain->add_imaging_medium image Image cells using fluorescence microscopy add_imaging_medium->image

Caption: Workflow for live-cell lipid droplet staining.

Step-by-Step Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Prepare Staining Solution: Prepare a fresh working solution of Nile Red at a final concentration of 100-1000 nM in pre-warmed cell culture medium or a suitable buffer like PBS or HBSS.[13] The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Staining: a. Aspirate the cell culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS or HBSS.[12] c. Add the Nile Red staining solution to the cells, ensuring the entire surface is covered. d. Incubate the cells for 15-30 minutes at 37°C, protected from light.[12][13]

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any excess dye.[12]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with imaging using a fluorescence microscope equipped with appropriate filter sets (e.g., Texas Red or Cy3.5 filter sets).[13]

Protocol 2: Fixed-Cell Staining of Lipid Droplets with Nile Red

Fixation can be useful for endpoint assays or when co-staining with antibodies. Note that fixation with organic solvents like methanol or acetone can extract lipids and is generally not recommended. Paraformaldehyde (PFA) is the preferred fixative.

Materials:

  • Nile Red stock solution (1 mg/mL in acetone or DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells cultured on coverslips or in multi-well plates

Workflow Diagram:

FixedCellStaining start Start: Culture cells on coverslips wash_cells Wash cells with PBS start->wash_cells fix_cells Fix cells with 4% PFA for 15-20 min at RT wash_cells->fix_cells wash_fixative Wash cells 3 times with PBS fix_cells->wash_fixative prepare_stain Prepare Nile Red working solution (100-1000 nM in PBS) wash_fixative->prepare_stain add_stain Add Nile Red working solution to cells prepare_stain->add_stain incubate Incubate for 15-30 min at RT, protected from light add_stain->incubate wash_excess_stain Wash cells 3 times with PBS incubate->wash_excess_stain mount Mount coverslips with mounting medium wash_excess_stain->mount image Image cells using fluorescence microscopy mount->image

Caption: Workflow for fixed-cell lipid droplet staining.

Step-by-Step Procedure:

  • Cell Preparation: Culture cells on coverslips or in multi-well plates to the desired confluency.

  • Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[15] c. Wash the cells three times with PBS for 5 minutes each to remove the fixative.[16]

  • Staining: a. Prepare a working solution of Nile Red at a final concentration of 100-1000 nM in PBS.[13] b. Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[13]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging.

Data Analysis and Interpretation

Qualitative analysis involves the visual inspection of the number, size, and distribution of lipid droplets within the cells. For quantitative analysis, image analysis software can be employed to measure various parameters.[15]

Key parameters for quantification include:

  • Total fluorescence intensity: This provides an estimate of the total lipid content.[15]

  • Number of lipid droplets per cell: This can be determined by automated spot detection algorithms.[15]

  • Size and volume of lipid droplets: These parameters can provide insights into the state of lipid storage.

It is crucial to use a confocal microscope for imaging to minimize background fluorescence and obtain high-quality images suitable for quantification.[15]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Weak Fluorescence Signal - Insufficient dye concentration- Short incubation time- Poor cell health- Optimize dye concentration (try a higher concentration within the recommended range).- Increase incubation time.- Ensure cells are healthy and not overly confluent.
High Background Fluorescence - Incomplete removal of excess dye- Non-specific binding of the dye- Increase the number and duration of washing steps.- Use a fluorogenic probe like LipidSpot™ 610 which has minimal fluorescence in aqueous environments.- For Nile Red, ensure you are using the appropriate filter set to minimize bleed-through from other cellular structures.[17]
Photobleaching - High laser power- Prolonged exposure to excitation light- Reduce laser power and exposure time.- Use an anti-fade mounting medium for fixed cells.- Consider using more photostable dyes like BODIPY derivatives.[4]
Changes in Lipid Droplet Morphology - Fixation artifacts- Cytotoxicity of the dye- Use PFA for fixation instead of organic solvents.- Perform live-cell imaging to observe native morphology.- Use the lowest effective concentration of the dye and minimize incubation time.

Conclusion

The use of red fluorescent dyes, particularly Nile Red, provides a powerful and straightforward method for the visualization and analysis of intracellular lipid droplets. By understanding the principles behind the staining mechanism and following optimized protocols, researchers can obtain reliable and reproducible data to further our understanding of the critical role of lipid droplets in cellular biology and disease. The choice of the specific red fluorescent probe will depend on the experimental needs, such as the requirement for live-cell imaging, multicolor experiments, or high-throughput screening.

References

  • Saka, A., et al. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry. [Link]

  • Greenspan, P., & Fowler, S. D. (1985). Nile Red: A Selective Fluorescent Stain for Intracellular Lipid Droplets. Journal of Cell Biology. [Link]

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology. [Link]

  • Greenspan, P., & Fowler, S. D. (1985). (PDF) Nile red: A selective fluorescent stain for intracellular lipid droplets. ResearchGate. [Link]

  • Diaz, G., et al. (2012). Nile Red and BODIPY Staining of Lipid Droplets in Mouse Oocytes and Embryos. Methods in molecular biology.
  • Lirio, F., et al. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Journal of visualized experiments. [Link]

  • Joyce, K. B., & Murphy, E. J. (2021). Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. bio-protocol.org. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. [Link]

  • Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules. [Link]

  • Pedigo, C. E., & P. S. T. (2019). Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes. Methods in molecular biology. [Link]

  • CellBioEd. (2021, December 29). Part 3. Lipid Droplet: Staining cells, membranes, and nuclei [Video]. YouTube. [Link]

  • Kaushik, S., et al. (2013). Nile red staining of cellular lipids in MCF-7 and Panc-1 cells before... ResearchGate. [Link]

  • Greenspan, P., Mayer, E., & Fowler, S. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Semantic Scholar. [Link]

  • Greenspan, P., & Fowler, S. D. (1985). Spectrofluorometric studies of the lipid probe, nile red. The Journal of lipid research. [Link]

  • Chen, W., et al. (2015). The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae. Biotechnology for biofuels. [Link]

  • Wang, H., et al. (2021). Validating an artificial organelle: Studies of lipid droplet-specific proteins on adiposome platform. Biochemical and biophysical research communications. [Link]

  • Lee, E. (2015). How can I minimize bodipy red or nile red bleed-through? ResearchGate. [Link]

  • Greenspan, P., & Fowler, S. D. (1985). (PDF) Spectrofluorometric Studies of the Lipid Probe, Nile Red. ResearchGate. [Link]

  • Yifat, Y., et al. (2019). Quantitative imaging of lipid droplets in single cells. APL Photonics.
  • Yasuno, H., et al. (2024). Lipid droplet detection in histopathological images using reinforcement learning. Biomedical Engineering Letters. [Link]

  • Lutton, E. J., & O'Neill, L. A. J. (2022). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. protocols.io. [Link]

  • Govender, T., et al. (2012). BODIPY staining, an alternative to the Nile Red fluorescence method for the evaluation of intracellular lipids in microalgae. Journal of microbiological methods.
  • Various Authors. (n.d.). 107 questions with answers in LIPID DROPLETS | Science topic. ResearchGate. [Link]

  • Kaczmarek, I., et al. (2024). Quantitative analysis of lipidic droplet size. Column graphs... ResearchGate. [Link]

  • Kaczmarek, I., et al. (2024). Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O. STAR protocols. [Link]

  • University of Coimbra. (2023, March 13). Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment. JoVE. [Link]

Sources

Application Notes and Protocols for Staining with Disperse Red 98 in Fixed and Live Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Textile Dye in Cellular Imaging

Disperse Red 98 (C.I. 11191), a member of the azo dye family, has traditionally been utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1] Its chemical structure and physicochemical properties, however, suggest a potential for broader applications, particularly in the realm of biological staining. As a small, hydrophobic molecule, this compound is anticipated to readily traverse the lipid bilayer of cell membranes, making it a candidate for vital staining of intracellular compartments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of using this compound for staining both live and fixed cells. We will delve into the underlying principles of its cellular uptake, provide detailed experimental protocols, and discuss the critical considerations for successful and reproducible staining.

Physicochemical Properties and Rationale for Cellular Staining

Disperse dyes, as their name suggests, are characterized by their low solubility in water and their ability to exist as fine dispersions.[2] This inherent hydrophobicity is the primary driver for their interaction with cells. The cellular uptake of this compound is hypothesized to occur via passive diffusion across the plasma membrane, driven by a concentration gradient and the dye's affinity for the lipophilic interior of the cell. Once inside, it is likely to accumulate in lipid-rich organelles such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.

PropertyValue/DescriptionSource
Chemical Name C.I. This compound[1]
C.I. Number 11191[1]
CAS Number 12223-49-3[1]
Molecular Formula C₁₇H₂₀N₄O₃[1]
Molecular Weight 328.37 g/mol [1]
Solubility Poor in water; Soluble in organic solvents (e.g., DMSO, ethanol)[2]
Anticipated Cellular Uptake Passive diffusion due to hydrophobic nature[2]

Experimental Workflow for Cellular Staining

The following diagram illustrates the general workflow for preparing and using this compound for cellular staining.

G cluster_prep Stock Solution Preparation cluster_staining Staining Protocol cluster_controls Essential Controls prep_dye Weigh this compound Powder prep_solvent Dissolve in High-Quality DMSO prep_dye->prep_solvent prep_stock Prepare 1-10 mM Stock Solution prep_solvent->prep_stock prep_store Store at -20°C (Protected from Light) prep_stock->prep_store stain_working Prepare Working Solution (1-10 µM in Buffer/Medium) prep_stock->stain_working Dilute for use stain_start Start with Live or Fixed Cells stain_start->stain_working stain_incubate Incubate Cells with Working Solution stain_working->stain_incubate stain_wash Wash Cells to Remove Excess Dye stain_incubate->stain_wash stain_image Image with Fluorescence Microscope stain_wash->stain_image control_unstained Unstained Cells (Autofluorescence) control_vehicle Vehicle Control (DMSO) control_positive Positive Control Stain

Caption: General workflow for this compound preparation and cellular staining.

Protocol 1: Staining of Live Cells

This protocol is designed for the vital staining of cells and requires careful optimization to minimize cytotoxicity.

Rationale: Live-cell staining with a hydrophobic dye like this compound relies on the integrity of the plasma membrane for dye retention and the metabolic state of the cell for potential compartmentalization. The use of a balanced salt solution or culture medium helps maintain cell health during the staining procedure. A critical aspect of this protocol is the determination of the optimal, non-toxic concentration of the dye.

Materials:

  • This compound powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells on coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets (e.g., for Texas Red)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the 10 mM stock solution to a working concentration range of 1-10 µM in pre-warmed (37°C) PBS, HBSS, or serum-free culture medium.

    • Crucial Note: It is recommended to perform a dose-response curve to determine the optimal concentration that provides sufficient signal without inducing cytotoxicity.

  • Cell Staining:

    • Wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time will vary depending on the cell type and should be determined empirically.

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed PBS, HBSS, or complete culture medium.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope. Based on the spectral data of Disperse Red 19, a starting point for imaging would be an excitation wavelength of ~495 nm and an emission detection window centered around ~640 nm.

Self-Validating System and Controls for Live-Cell Staining:

  • Cytotoxicity Assay: Parallel to the staining experiment, perform a cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell viability assay) to determine the concentration at which this compound becomes toxic to the cells.

  • Vehicle Control: Treat a sample of cells with the same concentration of DMSO used in the final working solution to control for any solvent-induced effects.

  • Time-Lapse Imaging: To assess phototoxicity and dye stability, perform time-lapse imaging and observe for any morphological changes or loss of fluorescence signal over time.

  • Unstained Control: Image unstained cells using the same imaging parameters to assess the level of autofluorescence.

Protocol 2: Staining of Fixed Cells

This protocol is suitable for endpoint assays where the cellular structure is preserved.

Rationale: Fixation with paraformaldehyde cross-links proteins and preserves cellular morphology. Permeabilization with a detergent like Triton X-100 is necessary to allow the hydrophobic dye to access intracellular structures that may have been made less accessible by the fixation process.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Cultured cells on coverslips

  • Fluorescence microscope with appropriate filter sets

Step-by-Step Methodology:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional but Recommended):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of 1-10 µM this compound in PBS from the 10 mM stock solution.

    • Incubate the fixed and permeabilized cells with the working solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the settings suggested in the live-cell protocol.

Self-Validating System and Controls for Fixed-Cell Staining:

  • No-Permeabilization Control: Stain a sample of fixed but non-permeabilized cells to assess the dye's ability to penetrate the fixed plasma membrane.

  • Co-localization Studies: To identify the potential subcellular localization of this compound, co-stain with well-characterized organelle-specific fluorescent probes (e.g., for the endoplasmic reticulum, mitochondria, or lipid droplets).

  • Unstained Control: Image unstained, fixed, and permeabilized cells to determine the background fluorescence.

Anticipated Results and Interpretation

Based on its hydrophobic nature, this compound is expected to stain intracellular membranous structures and lipid-rich compartments. In live cells, a diffuse cytoplasmic staining with brighter puncta corresponding to organelles like the endoplasmic reticulum or lipid droplets may be observed. In fixed cells, a similar pattern is expected, although the distribution may be altered by the fixation and permeabilization process. The intensity of the staining will be dependent on the concentration of the dye and the incubation time. It is crucial to correlate the fluorescence signal with the results of the cytotoxicity assays to ensure that the observed staining patterns are not artifacts of cellular stress or death.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal - Incorrect filter set- Dye concentration too low- Insufficient incubation time- Experimentally determine the optimal excitation/emission wavelengths- Increase the dye concentration in a stepwise manner- Increase the incubation time
High Background - Dye concentration too high- Inadequate washing- Decrease the dye concentration- Increase the number and duration of wash steps
Cell Death (Live Imaging) - Dye concentration is cytotoxic- Phototoxicity- Lower the dye concentration significantly- Reduce the excitation light intensity and exposure time
Precipitation of Dye - Poor solubility of the working solution- Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. Consider using a surfactant like Pluronic F-127 in the staining buffer.

Conclusion and Future Directions

This compound presents an intriguing, yet largely unexplored, candidate for cellular staining. Its hydrophobic properties suggest a mechanism of action that could be valuable for visualizing lipid-rich environments within cells. The protocols provided herein offer a starting point for researchers to investigate the utility of this dye in their specific applications. However, due to the limited publicly available data, particularly regarding its spectral properties and cytotoxicity, a thorough in-house validation is essential. Future studies should focus on characterizing the photophysical properties of this compound in a biological context, identifying its precise subcellular targets, and evaluating its long-term effects on cell viability and function. Such investigations will be pivotal in determining whether this textile dye can be successfully repurposed as a reliable tool for cellular imaging.

References

  • Absorption and fluorescence spectra of disperse red 19-An azo dye. Indian Journal of Pure & Applied Physics. 2012;50:244-248. [Link]

  • This compound. World dye variety. [Link]

  • Adsorptive Decolorization of a Disodium Terephthalate Solution from Monomer Recycling of Polyester. MDPI. [Link]

Sources

Application Note: Disperse Red 98 for Hydrophobic Matrix Analysis in Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of Disperse Red 98 (DR98) in flow cytometry. While Nile Red and BODIPY are standard for lipid detection, this compound (an anthraquinone-based dye) offers specific advantages in photostability and cost-effectiveness for high-throughput screening of hydrophobic matrices, including intracellular lipid droplets and microplastics.

Executive Summary

This compound (C.I. 60030) is a lipophilic anthraquinone dye traditionally utilized in the textile industry. In the context of flow cytometry, it serves as a robust, photostable alternative to traditional solvatochromic dyes (e.g., Nile Red) for the detection of neutral lipid accumulation and synthetic microparticles.

Unlike azo-based dyes (e.g., Disperse Red 1), the anthraquinone structure of DR98 provides superior resistance to photobleaching, making it ideal for long-duration sorting or imaging flow cytometry. This guide outlines the protocols for Intracellular Lipid Droplet Quantification and Microplastic Identification .

Key Applications
  • Metabolic Profiling: Quantification of neutral lipid content in adipocytes, hepatocytes, and foam cells.

  • Environmental Toxicology: Rapid identification of hydrophobic microplastics (polystyrene, polyethylene) in complex aqueous samples.

  • Drug Screening: High-content screening of lipogenesis inhibitors.

Technical Specifications & Mechanism

Mechanism of Action

DR98 functions via solvatochromism and hydrophobic partitioning. In aqueous environments, the dye is quenched and prone to aggregation. Upon partitioning into a non-polar environment (lipid droplets or polymer matrices), the dye undergoes a structural stabilization that significantly increases its quantum yield, resulting in bright red fluorescence.

Spectral Properties
  • Chemical Class: Anthraquinone

  • Excitation (Ex): ~450–520 nm (Broad absorbance allows excitation by 488 nm Blue or 532/561 nm Green lasers).

  • Emission (Em): ~570–620 nm (Detect in PE , PE-Texas Red , or PI channels).

  • Solubility: Soluble in Acetone, DMSO; Insoluble in Water.

Note: Exact spectral peaks may shift depending on the hydrophobicity of the target lipid/polymer. A spectral scan is recommended for new sample types.

Critical Pre-Analytical Workflow

WARNING: Dye Aggregation Control Disperse dyes are named for their low water solubility. In aqueous buffers (PBS), they form crystalline aggregates that can mimic cells or clog flow cells. Filtration is mandatory.

Stock Solution Preparation
ReagentConcentrationSolventStorage
Master Stock 1 mg/mL100% DMSO or Acetone-20°C (Dark), Desiccated
Working Solution 1–10 µg/mLPBS (pH 7.4)Prepare Fresh immediately before use
Workflow Diagram (DOT Visualization)

DR98_Workflow Stock Master Stock (1mg/mL in DMSO) Dilution Dilute to 10µg/mL in PBS Stock->Dilution 1:100 Filtration CRITICAL STEP: Filter (0.22µm) Dilution->Filtration Remove Crystals Staining Incubate Sample (20-30 min, RT) Filtration->Staining Add to Cells Wash Wash 2x PBS (Remove free dye) Staining->Wash Acquisition Flow Cytometry (488nm Ex / 585nm Em) Wash->Acquisition

Caption: Figure 1. Optimized workflow for this compound staining. The filtration step is critical to remove dye aggregates that generate false-positive events.

Protocol A: Intracellular Lipid Droplet Quantification

Target: Adipocytes, Hepatocytes (HepG2), or Macrophages.

Materials
  • This compound Stock (1 mg/mL in DMSO).

  • Permeabilization Buffer: 0.1% Triton X-100 or Saponin (Optional: DR98 is cell-permeant, but mild permeabilization improves uniformity).

  • Fixative: 4% Paraformaldehyde (PFA).[1]

Step-by-Step Procedure
  • Harvest Cells: Dissociate adherent cells using Trypsin/EDTA. Wash 1x with PBS.[2]

  • Fixation (Optional but Recommended): Resuspend

    
     cells in 500 µL of 4% PFA. Incubate for 15 min at Room Temperature (RT). Wash 2x with PBS.[3]
    
  • Staining Prep:

    • Dilute DR98 Stock to 2 µg/mL in PBS.

    • Vortex vigorously for 30 seconds.

    • Filter the working solution through a 0.22 µm syringe filter to remove precipitates.

  • Staining: Resuspend cell pellet in 500 µL of filtered DR98 working solution.

  • Incubation: Incubate for 30 minutes at RT in the dark.

  • Wash: Centrifuge (300 x g, 5 min) and remove supernatant. Resuspend in 500 µL fresh PBS.

  • Acquisition: Analyze on a flow cytometer.[4][5]

    • Laser: 488 nm (Blue) or 561 nm (Yellow-Green).

    • Filter: 585/42 BP (PE channel) or 610/20 BP (PE-Texas Red).

Protocol B: Microplastic Detection (Environmental)

Target: Identification of hydrophobic polymers (PS, PE, PET) in water samples.

Rationale

Inorganic sediment (sand/silt) does not stain with DR98. Biological matter stains weakly compared to the dense hydrophobic matrix of plastics.

Step-by-Step Procedure
  • Sample Pre-treatment: Digest organic matter (if necessary) using 10% KOH or

    
     to reduce biological background.
    
  • Staining:

    • Add DR98 Stock directly to the water sample to a final concentration of 5–10 µg/mL .

    • Add 10% DMSO (final v/v) to the sample to assist dye penetration into dense polymers.

  • Incubation: Incubate for 60 minutes at 40°C (Heat assists dye diffusion into the polymer matrix).

  • Cooling: Allow samples to return to RT.

  • Acquisition:

    • Trigger on Side Scatter (SSC) (detects small particles).

    • Gate on SSC vs. Red Fluorescence .

    • Positive Events: High SSC / High Fluorescence.

    • Negative Events: Debris/Sand (High SSC / Low Fluorescence).

Data Analysis & Gating Strategy

Expected Results Table
Sample TypeSSC (Granularity)Red Fluorescence (DR98)Interpretation
Unstained Control Low-HighLow (

)
Autofluorescence baseline
Healthy Cells MediumLow-Medium (

)
Basal membrane staining
Steatotic Cells HighHigh (

)
Lipid Droplet accumulation
Dye Aggregates LowHigh (Variable)Artifact (See troubleshooting)
Microplastics Very HighVery High (

)
Synthetic Polymer
Gating Logic (DOT Visualization)

Gating_Strategy cluster_0 Analysis Plot Raw Raw Events Singlets Singlet Gate (FSC-A vs FSC-H) Raw->Singlets Debris Exclude Debris (FSC vs SSC) Singlets->Debris Analysis Lipid Analysis (SSC vs PE/Red) Debris->Analysis Result Shift in Mean Fluorescence Intensity (MFI) Analysis->Result

Caption: Figure 2. Hierarchical gating strategy. Doublet discrimination is vital as lipid-laden cells may be sticky.

Troubleshooting & Optimization

Issue: High Background / "Sparkles" on Plot
  • Cause: Dye precipitation. Disperse dyes are not water-soluble.[1]

  • Solution:

    • Ensure the 0.22 µm filtration step was performed on the working solution before adding to cells.

    • Run a "Dye Only" control (PBS + Dye) to define the noise floor of the reagent.

Issue: Weak Signal
  • Cause: Insufficient dye partitioning.

  • Solution:

    • Increase incubation temperature to 37°C.

    • Titrate dye concentration (up to 20 µg/mL).

    • Verify laser alignment (488nm is acceptable, but 532nm or 561nm provides better excitation for anthraquinones).

References

  • BenchChem. (2025).[1] A Comparative Guide to Neutral Lipid Staining: Disperse Red 1 versus Sudan IV. Retrieved from 1

  • Frontiers in Marine Science. (2020). Preliminary Results From Detection of Microplastics in Liquid Samples Using Flow Cytometry. Retrieved from 5[5]

  • MDPI. (2022). Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments. Retrieved from 6

  • Protocols.io. (2023).[2][7][8] Lipid (Oil Red O) Staining Protocol. (Adapted for general lipophilic staining principles). Retrieved from 2[7][8]

Sources

Application Note: An Investigational Guide to the Quantitative Analysis of Cellular Lipids with Disperse Red 98

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The analysis of intracellular lipid droplets is fundamental to understanding metabolic regulation, cellular stress responses, and the progression of diseases such as obesity, diabetes, and atherosclerosis. This document provides a comprehensive guide for researchers interested in exploring the potential of Disperse Red 98, a lipophilic azo dye, for the quantitative analysis of cellular lipids. It is critical to note that this compound is not a validated fluorophore for this application and is primarily known as a textile dye. Therefore, this application note is presented as an investigational protocol. It is structured to first guide the user through a rigorous, self-validating workflow to characterize the dye's properties and assess its suitability for quantitative measurements. Subsequently, it provides a detailed, yet preliminary, protocol for cell staining and imaging, adapted from established methods for well-characterized lipid probes.

Introduction: The Rationale for Investigating New Lipophilic Dyes

Cellular lipid homeostasis is a tightly regulated process, and its dysregulation is implicated in numerous pathologies. Lipid droplets (LDs), once considered inert storage depots, are now recognized as dynamic organelles central to lipid metabolism and cellular signaling. The ability to accurately quantify changes in LD content is a critical need for researchers in cell biology and drug development.

Fluorescent microscopy is a powerful tool for this purpose, relying on lipophilic dyes that selectively accumulate in the neutral lipid core of LDs. While several fluorescent lipid probes, such as Nile Red and the BODIPY family of dyes, are well-established, the exploration of novel chemical entities offers the potential for new tools with unique spectral properties, photostability, or affordability.

This compound (CAS 12223-49-3) is a red azo dye with a molecular formula of C₁₇H₂₀N₄O₃.[1] Its inherent lipophilicity, suggested by its use in dyeing synthetic fibers, makes it a candidate for partitioning into cellular lipid structures.[1] However, to our knowledge, its spectral properties in a cellular context, its correlation with lipid quantity, and its potential cytotoxicity have not been characterized for quantitative biological imaging. This guide provides the necessary framework to perform this characterization and subsequently use the dye in an investigational capacity.

Principle of the Method (Hypothetical)

The core principle behind using a lipophilic dye for lipid quantification is based on its preferential partitioning from an aqueous medium into the nonpolar environment of intracellular lipid droplets. For a fluorescent dye, the quantum yield—and thus the fluorescence intensity—is often significantly higher in a hydrophobic environment compared to a polar, aqueous one.

Part 1: A Mandatory Workflow for Validating this compound

Before attempting any quantitative analysis, the following validation steps are essential to ensure scientific rigor. This workflow establishes the fundamental parameters of the dye and validates its performance as a quantitative probe in your specific experimental system.

cluster_validation Validation Workflow A Step 1: Determine Spectral Properties (Excitation & Emission Maxima) B Step 2: Assess Cytotoxicity (Determine Optimal Concentration Range) A->B Define imaging parameters C Step 3: Verify Staining Specificity (Co-localization with Known LD Marker) B->C Select non-toxic concentrations D Step 4: Establish Linearity (Correlate Signal with Lipid Mass) C->D Confirm LD targeting E Proceed to Quantitative Experiments D->E Confirm quantitative potential

Caption: Mandatory workflow for validating this compound.

Materials and Reagents
  • This compound powder (CAS 12223-49-3)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Ethanol, absolute

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde, 16% or 37% solution

  • Cell culture medium appropriate for your cell line

  • Established lipid droplet stain (e.g., BODIPY™ 493/503 or Nile Red) for co-localization

  • Oleic acid-BSA conjugate or free oleic acid for lipid loading

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagent for cytotoxicity assay

  • Cultured cells (e.g., 3T3-L1 pre-adipocytes, Huh7 hepatocytes, or other relevant cell line)

  • 96-well plates (clear, black-walled for fluorescence)

  • Microscope slides and coverslips

Preparation of Solutions
  • This compound Stock Solution (10 mM): Disperse dyes are often poorly soluble in water but can be dissolved in organic solvents like DMSO or ethanol.[2][3]

    • Weigh out 3.28 mg of this compound (MW: 328.37 g/mol ).

    • Dissolve in 1 mL of high-quality DMSO.

    • Vortex thoroughly. Gentle heating or sonication may be required to aid dissolution.

    • Store in small aliquots at -20°C, protected from light.

  • 4% Paraformaldehyde (PFA) in PBS:

    • Dilute a 16% stock solution 1:4 in PBS or follow standard laboratory procedures for preparation from powder.

    • Ensure the final pH is adjusted to 7.2-7.4.

Validation Protocol: Step-by-Step

The excitation and emission spectra are unknown and are the most critical parameters needed for fluorescence microscopy.

Protocol:

  • Prepare a dilution series of this compound stock solution in a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., corn oil or a lipid mixture).

  • Using a scanning spectrofluorometer, first determine the optimal excitation wavelength. Set the emission monochromator to a wavelength expected for a red dye (e.g., 600 nm) and scan a range of excitation wavelengths (e.g., 400-580 nm).[4][5]

  • The peak of this scan is the excitation maximum (λex).

  • Next, set the excitation monochromator to the determined λex and scan the emission intensity over a range of wavelengths (e.g., 550-750 nm).[4]

  • The peak of this second scan is the emission maximum (λem).

  • Repeat this process in both the polar and non-polar solvents to check for solvatochromic shifts, which are characteristic of many lipid dyes.

Azo dyes can exhibit cytotoxicity, which would confound any analysis, particularly in live-cell imaging.[6][7]

Protocol:

  • Plate your chosen cell line in a 96-well plate at a suitable density.

  • Allow cells to adhere overnight.

  • Prepare a series of dilutions of this compound in cell culture medium, ranging from approximately 0.1 µM to 100 µM.

  • Replace the medium on the cells with the dye-containing medium.

  • Incubate for a period relevant to your planned staining protocol (e.g., 1-24 hours).

  • Perform a standard cell viability assay (e.g., MTT, PrestoBlue™, or similar).

  • Determine the highest concentration of this compound that does not significantly impact cell viability. This will define the upper limit for your staining concentration.

This step confirms that this compound localizes specifically to lipid droplets.

Protocol:

  • Culture cells on coverslips or in imaging-compatible plates.

  • Induce lipid droplet formation in a subset of cells by treating them with oleic acid (e.g., 100-400 µM) for 16-24 hours. This creates a positive control.

  • Stain both control and oleic acid-treated cells with a non-toxic concentration of this compound (determined in Step 2).

  • Co-stain with a validated lipid droplet marker (e.g., BODIPY™ 493/503) that has different spectral properties.

  • Image the cells using the appropriate filter sets for both dyes.

  • Assess the degree of co-localization between the this compound signal and the known lipid droplet marker. A high degree of overlap in the oleic acid-treated cells indicates specificity.

This is the most critical step for validating the dye for quantitative use. The goal is to determine if more lipid results in a proportionally brighter signal.[8]

Protocol:

  • Plate cells in a 96-well black-walled imaging plate.

  • Treat cells with a range of oleic acid concentrations (e.g., 0, 25, 50, 100, 200, 400 µM) for 16-24 hours to generate a population of cells with varying lipid content.

  • Stain all wells with the optimized, non-toxic concentration of this compound.

  • Acquire images by fluorescence microscopy, ensuring that the imaging settings (e.g., exposure time, laser power) are kept constant for all wells and that the detector is not saturated.

  • Perform image analysis to measure the average integrated fluorescence intensity per cell for each condition.

  • In a parallel plate treated identically, lyse the cells and quantify the total triglyceride content using a commercially available colorimetric or fluorometric assay kit.

  • Plot the average fluorescence intensity (from image analysis) against the triglyceride concentration (from the biochemical assay). A linear relationship (R² > 0.95) is required to justify the use of this compound for quantitative analysis.[8]

Part 2: Investigational Staining Protocol for Cellular Imaging

This protocol should only be used after completing the validation workflow in Part 1. The concentrations and times provided are starting points adapted from general lipid staining protocols and must be optimized.[9][10][11]

cluster_protocol Staining Protocol A 1. Cell Preparation (Plate on coverslips/imaging plates) B 2. Fixation (Optional) (4% PFA, 15-30 min) A->B For fixed-cell imaging D 4. Staining (Dilute this compound in PBS/Medium) A->D For live-cell imaging C 3. Permeabilization (Optional) (e.g., 60% Isopropanol, 5 min) B->C C->D E 5. Incubation (15-30 min at RT, protected from light) D->E F 6. Washing (2-3x with PBS) E->F G 7. Imaging (Fluorescence Microscope) F->G

Caption: General workflow for staining cells with this compound.

Staining Fixed Cells

Fixation is often preferred as it arrests cellular processes and can improve image quality. However, some fixation and permeabilization methods using alcohols can extract lipids.

  • Cell Culture: Grow cells on glass coverslips or in imaging-grade multi-well plates to the desired confluency. Apply experimental treatments as required.

  • Wash: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Add 4% PFA in PBS to the cells and incubate for 15-30 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

  • Permeabilization (Optional, for comparison): For some non-fluorescent dyes like Oil Red O, a brief incubation in 60% isopropanol is used.[9][11] This step may strip lipids and should be tested carefully.

  • Staining Solution Preparation: Dilute the 10 mM this compound stock solution to a final working concentration (e.g., 1-10 µM, based on cytotoxicity data) in PBS.

  • Staining: Remove the PBS and add the this compound working solution to cover the cells.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Wash: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto a microscope slide using an appropriate mounting medium. Proceed to imaging.

Staining Live Cells

This is preferred for dynamic studies but requires careful control to minimize dye-induced toxicity.

  • Cell Culture: Grow cells in imaging-grade multi-well plates or dishes.

  • Staining Solution Preparation: Dilute the 10 mM this compound stock solution to a final working concentration in pre-warmed, serum-free culture medium.

  • Staining: Remove the existing culture medium and replace it with the staining solution.

  • Incubation: Incubate for 15-45 minutes at 37°C in a cell culture incubator.

  • Wash: Replace the staining solution with fresh, pre-warmed complete culture medium or a clear imaging buffer (e.g., HBSS).

  • Imaging: Proceed to image the live cells immediately on a microscope equipped with an environmental chamber.

Image Acquisition and Analysis

  • Microscope Setup: Use a fluorescence microscope equipped with a camera and filter sets appropriate for the empirically determined excitation and emission spectra of this compound.

  • Image Acquisition:

    • Set the exposure time and gain to ensure the brightest lipid droplets are not saturating the camera detector, while still providing a good signal-to-noise ratio.

    • Crucially, keep these settings identical for all samples within an experiment that you intend to compare quantitatively.

    • Acquire images from multiple random fields of view for each condition to ensure representative data.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence.

    • Segmentation: Identify individual cells, often using a nuclear counterstain (like DAPI or Hoechst) to define cellular boundaries.

    • Measurement: Within each segmented cell, measure the integrated fluorescence intensity of the this compound signal.

    • Background Correction: Subtract the background fluorescence measured from an area of the image with no cells.

    • Data Aggregation: Calculate the average fluorescence intensity per cell for each experimental condition.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity.

Table 1: Hypothetical Validation Data for this compound

Parameter Result Implication
Excitation Max (λex) To be determined Required for selecting microscope laser/filter.
Emission Max (λem) To be determined Required for selecting microscope filter/detector.
Cytotoxicity (IC50) To be determined Defines the maximum non-toxic working concentration.
Co-localization w/ BODIPY Pearson's R-value Confirms specificity for lipid droplets.

| Linearity (R² value) | To be determined | Value >0.95 required to confirm quantitative utility. |

Troubleshooting

IssuePotential CauseSuggested Solution
Weak or No Signal - Sub-optimal excitation/emission filters.- Dye concentration too low.- Photobleaching.- Use filters matched to the determined spectra.- Perform a titration to find the optimal dye concentration.- Use an anti-fade mounting medium; minimize light exposure.[12]
High Background - Dye concentration too high.- Inadequate washing.- Dye precipitation.- Reduce the working concentration of the dye.- Increase the number and duration of PBS washes.- Filter the working solution before use; ensure stock is fully dissolved.[13]
Patchy/Uneven Staining - Incomplete dye dissolution.- Uneven cell fixation or permeabilization.- Ensure stock solution is fully dissolved before diluting.- Ensure cells are fully submerged during fixation/staining steps.[13]
Observed Cytotoxicity - Dye concentration is too high.- Prolonged incubation time.- Reduce dye concentration based on viability assay results.- Optimize for the shortest incubation time that gives a sufficient signal.

References

  • ResearchGate. (n.d.). Solubility of Disperse Red 82 and modified Disperse Yellow 119 in supercritical carbon dioxide or nitrous oxide with ethanol as a cosolvent.
  • Maxfield, F. R., & Wüstner, D. (2012). Analysis of cholesterol trafficking with fluorescent probes. Methods in Cell Biology, 108, 367–393.
  • Aydın, H., & Topgul, O. (2013). Fluorescence Techniques to Study Lipid Dynamics. IntechOpen.
  • Google Patents. (n.d.). CN103113759A - Red disperse dye composition, and preparation method and application thereof.
  • Zhang, M. (2022). Oil Red O Staining for Cultured Cells. The Yan Lab.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals.
  • Sevastre-Berghian, A. C., et al. (2023). The effect of Azo-dyes on glioblastoma cells in vitro. Farmacia, 71(1), 133-140.
  • ChemicalBook. (2023). This compound.
  • Higgins, B. T., et al. (2014). A linear response between quantity of lipid extract and fluorescence.
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Application Notes and Protocols: DISPERSE RED 98 as a Quantitative Sensor for Environmental Polarity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Environmental polarity is a critical parameter influencing chemical reactions, molecular interactions, and biological processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DISPERSE RED 98 as a sensitive and reliable sensor for probing environmental polarity. This compound, a monoazo dye, exhibits significant solvatochromism, where its light absorption characteristics are modulated by the polarity of its surrounding medium. This phenomenon allows for the quantitative determination of local polarity in various chemical and biological systems. These application notes detail the underlying principles, provide step-by-step experimental protocols for UV-Vis spectroscopic analysis, and offer insights into data interpretation, enabling users to effectively employ this compound in their research endeavors.

Introduction: The Significance of Environmental Polarity and Solvatochromic Probes

The polarity of a solvent or a microenvironment within a larger system is a measure of its charge distribution and its ability to solvate charged or polar species. This fundamental property governs a vast array of phenomena, including reaction kinetics, equilibrium positions, and the conformational stability of macromolecules.[1][2] In fields such as drug development, understanding the polarity of a drug's target binding site can be crucial for designing effective therapeutics.

Solvatochromic dyes are powerful tools for investigating environmental polarity.[1] These molecules exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment.[1][3] This spectral shift provides a direct, non-invasive readout of the local polarity. One of the most well-known examples is Reichardt's dye, which displays a dramatic color change across the visible spectrum in response to solvent polarity.[4] Azo dyes, a versatile class of compounds, are also widely recognized for their solvatochromic properties and are used in various industrial applications.[5][6]

This compound, with its characteristic donor-acceptor azo structure, is presented here as an accessible and effective probe for polarity sensing. Its chemical structure, featuring an electron-donating amino group and an electron-withdrawing nitro group linked by an azo bridge, gives rise to an intramolecular charge-transfer (ICT) transition. The energy of this transition is sensitive to the stabilizing or destabilizing effects of the surrounding solvent molecules, forming the basis of its solvatochromic behavior.

This compound: Physicochemical Properties and Mechanism of Solvatochromism

Chemical Structure and Properties
  • Chemical Name: 2-{[ethyl(3-methylphenyl)amino]ethyl} 4-nitrophenylazo

  • Molecular Formula: C₁₇H₂₀N₄O₃[7]

  • Molecular Weight: 328.37 g/mol [7]

  • CAS Number: 12223-49-3[7][8]

  • Appearance: Red powder[9]

The structure of this compound is pivotal to its function as a polarity sensor. The molecule possesses a permanent dipole moment, which is altered upon electronic excitation.

Caption: Chemical Structure of this compound.

Principle of Solvatochromism

The solvatochromism of this compound arises from the differential solvation of its ground and excited electronic states.[10] The molecule possesses an intramolecular charge-transfer (ICT) character, with the amino group acting as an electron donor and the nitro group as an electron acceptor.

  • Ground State (S₀): In its ground state, this compound has a certain dipole moment. Polar solvent molecules will arrange themselves around the dye to stabilize this ground state.

  • Excitation (S₀ → S₁): Upon absorption of a photon, the molecule is promoted to an excited state (S₁). In this excited state, there is a significant redistribution of electron density, leading to a larger dipole moment compared to the ground state.

  • Solvent Relaxation: The solvent molecules, now in a non-equilibrium orientation with respect to the excited state dipole, will reorient to stabilize the more polar excited state. This relaxation process lowers the energy of the excited state.

The observed spectral shift depends on the nature of the solvatochromism:

  • Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state relative to the ground state. This decreases the energy gap between the two states, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (lower energy).[1] Azo dyes with donor-acceptor systems typically exhibit positive solvatochromism.[11]

  • Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will preferentially stabilize the ground state, increasing the energy gap and causing a shift to shorter wavelengths (higher energy).[1]

For this compound, a positive solvatochromic behavior is anticipated due to the pronounced ICT character from the amino to the nitro group upon excitation.

Experimental Protocols

The following protocols provide a framework for characterizing the solvatochromic properties of this compound and utilizing it as a polarity sensor.

Materials and Instrumentation
  • This compound (ensure high purity)

  • A range of solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water). Solvents should be of spectroscopic grade.

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol 1: Preparation of this compound Stock Solution

The objective of this protocol is to prepare a concentrated stock solution of this compound that can be used for subsequent dilutions. The choice of solvent for the stock solution is critical; it should be one in which the dye is readily soluble and stable. Acetone or chloroform are often suitable choices for disperse dyes.[5][12]

Step-by-Step Procedure:

  • Accurately weigh approximately 1-2 mg of this compound using an analytical balance.

  • Transfer the weighed dye to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., acetone) to dissolve the dye completely. Gentle sonication may be used if necessary.

  • Once dissolved, fill the volumetric flask to the mark with the same solvent.

  • Stopper the flask and invert it several times to ensure a homogeneous solution. This will be your stock solution (e.g., ~0.3-0.6 mM).

  • Store the stock solution in a dark, sealed container to prevent solvent evaporation and photodegradation.

Protocol 2: Solvatochromism Study of this compound

This protocol describes the methodology to investigate the effect of solvent polarity on the UV-Vis absorption spectrum of this compound.

G Workflow for Solvatochromism Study A Prepare this compound Stock Solution B Prepare Working Solutions in Various Solvents A->B Dilute C Acquire UV-Vis Spectra B->C Measure Absorbance D Determine λmax for each solvent C->D Identify Peak Wavelength E Correlate λmax with Solvent Polarity Scales D->E Plot λmax vs. E_T(30) F Analyze and Interpret Data E->F

Caption: Experimental workflow for the solvatochromism study.

Step-by-Step Procedure:

  • Label a series of 5 mL or 10 mL volumetric flasks, one for each solvent to be tested.

  • Using a micropipette, transfer a small, precise volume of the this compound stock solution (e.g., 50-100 µL) into each volumetric flask.

  • Gently evaporate the solvent from the stock solution by placing the flasks in a fume hood or using a gentle stream of nitrogen. This step is crucial to ensure that the final solvent environment is not a mixture.[13]

  • Once the initial solvent has evaporated, add the respective test solvent to each flask to the mark.

  • Mix each solution thoroughly. The final concentration should be in the range of 1-10 µM, aiming for a maximum absorbance between 0.5 and 1.0.

  • Set up the UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

  • Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 350-700 nm).

  • From each spectrum, determine the wavelength of maximum absorbance (λmax).

Protocol 3: Application - Monitoring a Polarity Change

This protocol provides an example of how to use this compound to monitor a change in the polarity of a system, for instance, during a chemical reaction that involves a change in the solvent composition or the formation of products with different polarities.

Step-by-Step Procedure:

  • Prepare a solution of this compound in the initial reaction mixture at a concentration that gives a measurable absorbance.

  • Record the initial UV-Vis spectrum and determine the initial λmax.

  • Initiate the process that will cause a change in polarity (e.g., add a reactant, change the temperature).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and record its UV-Vis spectrum.

  • Plot the change in λmax as a function of time or reaction progress. This will provide a real-time profile of the polarity change in the system.

Data Analysis and Interpretation

The primary data obtained from the solvatochromism study is the λmax of this compound in different solvents. This data can be correlated with established solvent polarity scales to provide a quantitative measure of the dye's sensitivity.

Correlation with the Reichardt's ET(30) Scale

The ET(30) scale is a widely used empirical scale of solvent polarity based on the solvatochromism of Reichardt's dye.[4][14][15] The transition energy, ET, can be calculated from the λmax using the following equation:

ET (kcal/mol) = 28591 / λmax (nm)

A plot of the transition energy of this compound (calculated from its λmax in each solvent) versus the known ET(30) values for those solvents should yield a linear relationship. The slope of this line is an indicator of the sensitivity of this compound to solvent polarity.

Illustrative Data

The following table presents hypothetical, yet representative, data for the solvatochromic behavior of this compound in a range of solvents. This data illustrates the expected positive solvatochromism.

SolventDielectric Constant (ε)ET(30) (kcal/mol)Hypothetical λmax (nm) of this compoundCalculated ET (kcal/mol) for this compound
n-Hexane1.8831.048059.56
Toluene2.3833.949557.76
Chloroform4.8139.151056.06
Acetone20.742.252554.46
Ethanol24.651.954052.95
Methanol32.755.455051.98
Water80.163.156550.60

Applications in Research and Development

The ability of this compound to report on local polarity makes it a valuable tool in various scientific disciplines:

  • Drug Discovery: Characterizing the polarity of protein binding pockets to aid in the design of small molecule inhibitors. Polarity-sensitive fluorescent probes are increasingly used for such applications.[16][17]

  • Materials Science: Probing the microenvironments within polymers, gels, and other soft materials.

  • Reaction Monitoring: Following the progress of reactions that involve a significant change in the polarity of the reaction medium.

  • Formulation Science: Assessing the polarity of different formulations to optimize drug solubility and stability.

Conclusion

This compound is a readily available azo dye that can be effectively employed as a sensor for environmental polarity. Its anticipated positive solvatochromism, characterized by a red shift in its absorption maximum with increasing solvent polarity, provides a straightforward method for quantifying this important parameter. The protocols outlined in this document offer a robust framework for researchers to utilize this compound in a variety of applications, from fundamental chemical studies to advanced drug development projects. The simplicity of the UV-Vis spectroscopic measurements, coupled with the sensitivity of the dye, makes it an attractive tool for any laboratory equipped with a standard spectrophotometer.

References

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  • Google Patents. (n.d.). CN103113759A - Red disperse dye composition, and preparation method and application thereof.
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  • Li, H., Yao, Q., Xu, F., Li, Y., Kim, D., Yoon, J., & Swamy, K. M. K. (2022). Highly Efficient Red/NIR-Emissive Fluorescent Probe with Polarity-Sensitive Character for Visualizing Cellular Lipid Droplets and Determining Their Polarity. Analytical Chemistry, 94(37), 12735–12742. Retrieved from [Link]

  • Wang, H., & Chen, H. (2017). Tuning Solvatochromism of Azo Dyes with Intramolecular Hydrogen Bonding in Solution and on Titanium Dioxide Nanoparticles. The Journal of Physical Chemistry C, 121(10), 5564–5572. Retrieved from [Link]

  • Jan, M. R., Shah, J., & Khan, H. (2008). Solvent Effect on the Spectral Properties of Neutral Red. Journal of the Chinese Chemical Society, 55(4), 833-840. Retrieved from [Link]

  • Akpe, V., Cock, I. E., & O'Connor, M. D. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions. Australian Journal of Chemistry, 75(4), 305-314. Retrieved from [Link]

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  • Sanusi, A., Idowu, M., & Adebayo, G. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Cogent Chemistry, 8(1), 2068994. Retrieved from [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2022). Polarity-based fluorescence probes: properties and applications. Chemical Society Reviews, 51(10), 3847-3885. Retrieved from [Link]

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  • Brown, R. S., & St. John, J. V. (2023). A Polarity-Sensitive Far-Red Fluorescent Probe for Glucose Sensing through Skin. Biosensors, 13(8), 808. Retrieved from [Link]

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  • Raposo, M. M. M., Castro, M. C. R., Belsley, M., & Fonseca, A. M. C. (2023). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. Dyes and Pigments, 219, 111585. Retrieved from [Link]

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In vivo imaging applications of DISPERSE RED 98

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental protocols for the in vivo imaging and biodistribution analysis of Disperse Red 98 (DR98) .

Executive Summary

This compound (DR98) (CAS: 12223-49-3) is a hydrophobic azo dye primarily utilized in the textile industry. Unlike purpose-built bio-fluorophores (e.g., GFP, Cyanine dyes), DR98 is not a standard high-quantum-yield imaging probe. Its application in in vivo research is predominantly driven by toxicology (tracking textile effluent) and environmental fate modeling (simulating microplastic leaching or hydrophobic contaminant uptake).

Scientific Caveat: While some azo dyes exhibit weak fluorescence in hydrophobic environments, DR98 is best visualized via Brightfield Colorimetric Microscopy or Raman Spectroscopy . If fluorescence imaging is attempted, it requires empirical spectral characterization as described in Phase 1 of this protocol.

Part 1: Chemical Identity & Preparation

Mechanism of Action: DR98 is highly lipophilic. Upon exposure to aquatic organisms (e.g., Danio rerio larvae, Daphnia magna), it partitions from the aqueous media into lipid-rich tissues (yolk sac, liver, neural tube) via passive diffusion. This mimics the bioaccumulation pathways of persistent organic pollutants (POPs).

PropertySpecification
Chemical Class Anthraquinone / Azo Dye (Hydrophobic)
Solubility Insoluble in water; Soluble in Acetone, DMSO, Ethanol
Appearance Dark Red Powder
Primary Detection Colorimetric (Brightfield), Raman, Weak Fluorescence (Environment-dependent)
Target Tissues Lipid droplets, Yolk sac, Adipose tissue
Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended for biological compatibility, though Acetone can be used if evaporated prior to exposure.

  • Concentration: Prepare a 10 mM Stock Solution .

    • Weigh 3.28 mg of DR98 (MW ≈ 328.37 g/mol ).

    • Dissolve in 1 mL of sterile DMSO.

    • Vortex for 5 minutes and sonicate for 10 minutes to ensure complete dissolution.

    • Storage: Aliquot and store at -20°C in amber tubes (light sensitive).

Part 2: Experimental Workflow (Graphviz)

The following diagram illustrates the decision matrix for imaging DR98, prioritizing spectral validation before in vivo application.

DR98_Workflow cluster_0 Validation Loop Start Start: DR98 Application Prep Stock Preparation (10mM in DMSO) Start->Prep Char Phase 1: Spectral Characterization (Determine Ex/Em & Abs) Prep->Char Decision Is Fluorescence Detectable? Char->Decision Route_BF Route A: Brightfield/Colorimetric (High Confidence) Decision->Route_BF No/Weak Route_FL Route B: Fluorescence Imaging (Conditional) Decision->Route_FL Strong Signal Vivo Phase 2: In Vivo Exposure (Zebrafish/Daphnia) Route_BF->Vivo Route_FL->Vivo Wash Wash & Immobilization Vivo->Wash Img_BF Imaging: Transmitted Light (Red accumulation in lipids) Wash->Img_BF Img_FL Imaging: Confocal/Epifluorescence (Specific Ex/Em Channel) Wash->Img_FL

Caption: Workflow for validating and imaging this compound. Spectral characterization is a mandatory checkpoint to determine if fluorescence or brightfield imaging is appropriate.

Part 3: Detailed Protocols

Phase 1: Spectral Characterization (Mandatory)

Why this step? Commercial textile dyes often contain isomers or impurities. Literature values for "Disperse Red" vary. You must validate your specific batch.

  • Dilution: Dilute stock to 10 µM in (a) Water and (b) Octanol (to simulate lipid environment).

  • Absorbance Scan: Scan 300–700 nm on a spectrophotometer.

    • Expectation: Peak Absorbance ~450–550 nm (Red color).

  • Fluorescence Scan: Excitation at Absorbance Max. Scan Emission 500–750 nm.

    • Note: Azo dyes often exhibit "turn-on" fluorescence in viscous/hydrophobic solvents (Octanol) but are quenched in water.

Phase 2: In Vivo Uptake (Zebrafish Larvae Model)

Target: 72–96 hours post-fertilization (hpf) larvae.

Step-by-Step Protocol:

  • Exposure Medium: Dilute DR98 stock into E3 embryo medium to final concentrations of 0.1, 1.0, and 10 µM .

    • Control: 0.1% DMSO (Vehicle Control).

    • Solubility Check: Vortex vigorously. If red precipitate forms, filter (0.22 µm) or reduce concentration. Precipitate adheres to the chorion/skin and causes artifacts.

  • Incubation: Incubate larvae for 2–24 hours at 28°C in the dark.

    • Mechanistic Insight: Shorter times (2h) show surface adsorption; longer times (24h) allow equilibrium partitioning into internal lipid stores.

  • Washing (Critical):

    • Transfer larvae to fresh E3 medium.

    • Wash 3x (5 minutes each) with gentle agitation to remove surface-bound dye.

    • Note: Incomplete washing is the #1 cause of background noise in dye tracking.

  • Anesthesia: Anesthetize with 0.016% Tricaine (MS-222) prior to mounting.

  • Mounting: Embed in 1% Low Melting Point (LMP) Agarose on a glass-bottom dish for immobilization.

Phase 3: Imaging Parameters
Imaging ModeHardware SetupSignal Interpretation
Brightfield Color Camera (CMOS/CCD), White Light LEDPositive: Distinct red staining in yolk sac, liver, and lipid droplets. Negative: Transparent tissue.
Fluorescence Ex: 530–560 nm (Green) Em: 575–640 nm (Red)Only if validated in Phase 1. Look for localized signal overlapping with lipid structures. Warning: Autofluorescence of the yolk can mimic dye signal. Always compare to DMSO control.
Raman 532 nm or 785 nm LaserDetect specific azo bond vibrations (N=N stretching ~1400–1450 cm⁻¹). High specificity, low throughput.

Part 4: Data Analysis & Troubleshooting

Quantification Strategy: Do not rely on absolute intensity due to variable uptake. Use Relative Accumulation Efficiency (RAE) :



Where 

is the mean pixel intensity in the Region of Interest (ROI).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Precipitation on Skin Dye concentration > Solubility limitReduce concentration to <1 µM. Use 0.05% Tween-20 as a dispersant (if experimental design permits).
High Background Signal Incomplete washing or leachingPerform washes in large volumes (e.g., move larvae to new petri dish, not just aspirate).
Lethality DMSO toxicity or Dye toxicityEnsure final DMSO < 0.1%. Run a toxicity curve (LC50) before imaging experiments.
No Signal Dye is non-fluorescentSwitch to Brightfield imaging. DR98 is a chromophore; fluorescence is not guaranteed.

References

  • ChemicalBook. (2024). This compound - Chemical Properties and Structure. Retrieved from

  • World Dye Variety. (2012). This compound Properties and Applications.[1] Retrieved from

  • BenchChem. (2025).[2][3] Comparative Guide to Neutral Lipid Staining: Disperse Dyes vs Sudan IV. (General methodology for lipophilic azo dyes). Retrieved from

  • National Institutes of Health (NIH). (2023). Zebrafish as a Model for Microplastic and Dye Toxicity. (Contextual reference for in vivo uptake protocols). Retrieved from

(Note: Specific peer-reviewed papers on "this compound" imaging are rare. The protocols above are synthesized from standard methodologies for lipophilic azo dyes like Disperse Red 1 and Sudan Red.)

Sources

Troubleshooting & Optimization

Technical Support Center: Spectral Correction for Disperse Red 98 (DR98)

[1]

Topic: Correcting for Spectral Overlap with DISPERSE RED 98 in Biological Assays

Executive Summary & Technical Context

This compound (DR98) is an anthraquinone-based hydrophobic dye (C.I. 60030).[1] While traditionally used in material sciences, it has gained traction in drug development as a tracer for Lipid Nanoparticles (LNPs) and hydrophobic drug encapsulation studies.[1]

Unlike standard fluorophores (e.g., FITC, PE), DR98 is not designed for aqueous stability.[1] It exhibits significant solvatochromism —its spectral emission shifts depending on the polarity of its immediate environment (e.g., the lipid bilayer vs. the aqueous cytosol). This characteristic makes standard spectral compensation libraries ineffective and requires a specialized troubleshooting approach.[1]

Key Spectral Characteristics (Approximate):

  • Excitation Max: ~500–530 nm (Best excited by 488 nm or 532/561 nm lasers).[1]

  • Emission Max: ~590–620 nm (Broad red tail).[1]

  • Primary Conflict: Overlaps heavily with PE (Phycoerythrin) , Propidium Iodide (PI) , and PE-Texas Red .[1]

Module 1: Critical Characterization
Q: Why does this compound bleed into my PE and PE-Texas Red channels despite standard compensation?

A: This is likely due to the Solvatochromic Shift , which renders your single-stain controls invalid if they are not prepared in the exact same biological matrix as your sample.

The Mechanism: DR98 is an anthraquinone.[1][2] In a non-polar environment (inside an LNP or lipid droplet), its electron distribution stabilizes, producing a specific emission peak (e.g., 590 nm).[1] If you prepare a compensation control using DR98 dissolved in a solvent (like DMSO or Ethanol) or free in a buffer, the emission peak can shift by 10–30 nm due to the change in polarity.

The Consequence: The cytometer calculates the spillover matrix based on the control's spectrum. If the sample's DR98 (inside a lipid) emits differently than the control's DR98 (in buffer), the mathematical subtraction will be incorrect, leading to "under-compensation" (false positives) or "over-compensation" (negative populations).[1]

Data Table: Common Spectral Conflicts

FluorophoreExcitation (nm)Emission (nm)Interaction with DR98Severity
This compound ~520 ~600 Target Signal N/A
Phycoerythrin (PE)496, 565578Major Spillover (DR98 bleeds into PE)High
Propidium Iodide (PI)535617Direct Overlap (Indistinguishable)Critical
PE-Texas Red (ECD)496, 565615Major SpilloverHigh
FITC490525Minimal (DR98 absorbs FITC emission)Low
Module 2: The "In-Situ" Compensation Protocol
Q: How do I create a valid compensation matrix for DR98?

A: You must abandon antibody-capture beads or solvent-based controls.[1] You need a Carrier-Specific Single Stain Control .[1]

Protocol:

  • Preparation: Create a "mock" sample using the exact carrier system (e.g., empty LNPs) loaded only with DR98.[1]

  • Cellular Context: If measuring uptake in cells, stain a sample of cells with the DR98-loaded carrier.[1] Do not add any other antibodies or viability dyes.[1]

  • Acquisition: Run this "Cells + DR98-LNP" sample as your single-stain control.[1]

  • Calculation: Use this specific population to define the spillover values. This ensures the instrument "sees" the dye in its correct lipophilic state.[1]

Visualization: The Solvatochromic Compensation Logic

GStandardControlStandard Control(Free Dye in Buffer)SpectrumAEmission Spectrum A(Polar Shift)StandardControl->SpectrumASolvent EffectBioSampleBiological Sample(Dye inside LNP/Lipid)SpectrumBEmission Spectrum B(Non-Polar Shift)BioSample->SpectrumBLipid EffectMatrixCompensation MatrixCalculationSpectrumA->MatrixInput (Incorrect)ResultExperimental OutcomeSpectrumB->ResultActual SignalMatrix->ResultApply MathFailureFailureResult->FailureMismatch:Artifacts/False Positives

Caption: Figure 1. Failure mode of standard compensation. Using free dye (red path) creates a matrix that does not match the spectral reality of the lipid-bound dye (green path), leading to data artifacts.

Module 3: Troubleshooting & FAQs
Q: I see high background in the DR98 channel even in unstained cells. Why?

A: This is likely Autofluorescence or Dye Aggregation , not true signal.[1]

  • Aggregation: Disperse dyes are hydrophobic.[1] If your stock solution is in water/PBS, DR98 forms non-fluorescent or broad-spectrum aggregates.[1]

    • Fix: Always keep DR98 stock in DMSO or Ethanol.[1] Dilute into the buffer immediately before use and vortex vigorously.

  • Autofluorescence: Cells with high metabolic activity (e.g., macrophages, hepatocytes) have high FAD/NADH levels which emit in the green/orange range.[1]

    • Fix: Use an "Unstained" control (cells only) to set the voltage baseline.[1] Do not force the negative population to zero; let it sit at 10^2 to preserve the distribution shape.[1]

Q: Can I use Propidium Iodide (PI) for viability with DR98?

A: No. PI emits at ~617 nm, which is nearly identical to the DR98 emission tail.[1] You cannot mathematically separate them cleanly if the DR98 signal is bright (which it often is in drug uptake studies).[1]

  • Recommended Alternative:DAPI (Ex 355/405 nm) or a Fixable Viability Dye eFluor™ 450 (Ex 405 nm).[1] These excite with the Violet laser, which DR98 does not absorb, ensuring spectral orthogonality .

Q: My DR98 signal is dimming over time. Is it photobleaching?

A: While anthraquinones are generally photostable, they are susceptible to chemical quenching in acidic environments (e.g., lysosomes).[1]

  • Diagnostic: If the signal drops specifically after endocytosis (2–4 hours), the dye might be quenching in the acidic endosome.

  • Fix: Verify uptake with a secondary method (e.g., HPLC extraction) to confirm if the drug is gone or just the fluorescence is quenched.

Module 4: Advanced Workflow - Spectral Unmixing

If you have access to a Spectral Cytometer (e.g., Cytek Aurora, Sony ID7000), use Spectral Unmixing instead of traditional compensation.[1] This is superior for DR98 because it captures the full emission signature, including the unique "shoulder" peaks caused by the anthraquinone structure.

Workflow Diagram:

SpectralUnmixingStep1Step 1: Reference ControlsUnstained CellsDR98-LNP OnlyViability Dye OnlyStep2Step 2: AcquisitionCollect full spectrum (400-900nm)Step1->Step2Step3Step 3: Signature ExtractionIdentify DR98 unique peak shapeStep2->Step3Step4Step 4: Unmixing AlgorithmLeast Squares Mixing (LSM)Step3->Step4 Library CreationStep5Step 5: AnalysisClean DR98+ PopulationStep4->Step5

Caption: Figure 2. Spectral Unmixing Workflow. Capturing the full signature (Step 3) allows differentiation of DR98 from spectrally similar fluorophores like PE based on peak shape rather than just peak intensity.

References
  • PubChem. (n.d.).[1][3] this compound - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Bio-Rad. (2023).[1] Fluorescence Compensation in Flow Cytometry. Bio-Rad Laboratories.[1] Retrieved from [Link]

  • Miyazako, H., et al. (2021).[1] Solvatochromic behavior of anthraquinone dyes and their application to polarity sensing. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Methodological grounding for Module 1).

  • Chattopadhyay, P. K., et al. (2012).[1] Quantum dot semiconductor nanocrystals for immunophenotyping by polychromatic flow cytometry. Nature Protocols. (Reference for standard spectral overlap correction principles). Retrieved from [Link][1]

Technical Guide: Refining Disperse Red 98 (DR98) Protocols for Intracellular Particle Tracking

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of Disperse Red 98 in Cellular Analysis

This compound (DR98), an anthraquinone-based dye, is distinct from standard hydrophilic cellular stains. Unlike DAPI or Phalloidin, DR98 is highly lipophilic and water-insoluble. In the context of drug development and toxicology, it is rarely used to stain cellular organelles directly. Instead, its primary utility lies in labeling hydrophobic matrices —specifically microplastics (MPs), lipid-based drug delivery vehicles, or synthetic fibers—to track their uptake and accumulation within specific cell types.

This guide addresses the technical challenges of using DR98 for intracellular uptake assays , focusing on differentiating internalized particles from cellular autofluorescence and preventing dye aggregation (crystallization) that leads to false positives.

Part 1: Protocol Optimization

The Solubility Paradox

DR98 is a "disperse" dye, meaning it is designed to be dispersed in water, not dissolved. For biological applications, however, we must achieve a temporary molecular solution to stain targets effectively without precipitating crystals onto the cell monolayer.

Table 1: Solvent Compatibility & Stock Preparation

ParameterRecommended StandardTechnical Rationale
Stock Solvent DMSO or AcetoneHigh solubility prevents immediate aggregation.
Stock Concentration 1 mg/mLSufficient for dilution; higher conc. risks crashing out.
Working Solution PBS or Serum-Free MediaSerum proteins (Albumin) can sequester the dye, reducing staining efficiency.
Filtration 0.22 µm PTFECritical: Removes undissolved dye aggregates before cell exposure.
Workflow: Pre-Staining Targets for Uptake Assays

Do not apply DR98 directly to live cells unless studying lipid droplet accumulation in adipocytes. For particle tracking, stain the particle first.

Step-by-Step Methodology:

  • Particle Preparation: Suspend microplastics/particles (100 µg/mL) in 10% DMSO/PBS.

  • Staining: Add DR98 stock to reach a final concentration of 5-10 µg/mL.

  • Incubation: Incubate for 30 minutes at 40°C (heat facilitates dye penetration into dense polymers).

  • The "Clean" Wash: Centrifuge particles (speed depends on size) and wash 3x with PBS + 0.1% Tween-20. Note: Tween-20 helps strip loosely bound dye that would otherwise leach into the cell membrane.

  • Cell Exposure: Resuspend stained particles in complete media and introduce to cell culture (e.g., Macrophages or Caco-2).

Part 2: Visualization & Logic

Experimental Workflow Diagram

The following diagram outlines the critical path for distinguishing true uptake from surface adhesion or dye leaching.

DR98_Workflow cluster_error Common Failure Point Stock DR98 Stock (DMSO) Mix Mix with Target Particles Stock->Mix Incubate Heat Incubation (40°C, 30 min) Mix->Incubate  Dye Penetration Wash Surfactant Wash (PBS + Tween-20) Incubate->Wash  Remove Excess Cell_Feed Feed to Cells (e.g., Macrophages) Wash->Cell_Feed  Stable Particles Imaging Fluorescence Microscopy Cell_Feed->Imaging  24-48h Uptake Direct Direct Cell Staining? Leach Dye Leaching into Membranes Direct->Leach

Caption: Figure 1. Optimized workflow for pre-labeling hydrophobic particles with DR98 prior to cellular introduction to prevent non-specific membrane staining.

Part 3: Troubleshooting & FAQs

Specific Cell-Type Nuances

Q: I am working with Adipocytes (3T3-L1). Can I use DR98 to stain Lipid Droplets (LDs)? A: Yes, but with caution. DR98 is lipophilic and will partition into LDs similarly to Nile Red.

  • Issue: DR98 has a broad emission spectrum that may bleed into the green channel if not carefully filtered.

  • Solution: Use a TRITC/RFP filter set (Ex: ~540nm, Em: ~580-620nm). Perform a "vehicle-only" control to ensure the solvent (DMSO) isn't altering lipid metabolism.

Q: My Macrophages (RAW 264.7) show high background fluorescence. Why? A: This is likely "Dye Leaching." If the DR98 wasn't washed thoroughly from your target particles before feeding them to the cells, free dye molecules will transfer directly into the macrophage's cell membrane.

  • Fix: Increase the number of washes with 0.1% Tween-20 after staining the particles.

Signal Validation

Q: How do I know the signal is DR98 and not Autofluorescence? A: Disperse dyes and biological autofluorescence (lipofuscin, flavins) can overlap.

  • The Quench Test: Try adding Trypan Blue (0.4%) briefly. Trypan Blue quenches extracellular fluorescence but cannot enter viable cells. If the signal persists, it is intracellular.

  • Spectral Check: DR98 does not shift emission as drastically as Nile Red in polar vs. non-polar environments, but it is significantly brighter in hydrophobic environments than in water.

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Issue: Poor Signal or High Background Precipitate Crystals Visible? Start->Precipitate Filter Did you filter working solution? Precipitate->Filter Yes Signal_Loc Signal Location? Precipitate->Signal_Loc No Filter_Action Use 0.22µm Filter Reduce Stock Conc. Filter->Filter_Action No Membrane Generalized Membrane Haze Signal_Loc->Membrane Punctate Distinct Puncta Signal_Loc->Punctate Leach_Fix Dye Leaching: Wash Particles with Tween-20 Membrane->Leach_Fix Success Valid Uptake Punctate->Success

Caption: Figure 2. Decision matrix for diagnosing DR98 staining artifacts. Generalized membrane haze indicates dye leaching, while punctate signals confirm particle uptake.

References

  • Prata, J. C., et al. (2019). "Methods for sampling and detection of microplastics in water and sediment: A critical review." TrAC Trends in Analytical Chemistry.

    • Context: Establishes the standard for using lipophilic dyes (Nile Red/Disperse Dyes) to identify hydrophobic synthetic polymers.
  • Maes, T., et al. (2017). "A rapid-screening approach to detect and quantify microplastics based on fluorescent tagging with Nile Red." Scientific Reports.

    • Context: Provides the foundational methodology for solvent choice and incubation temper
  • ChemicalBook. "this compound - CAS 12223-49-3 Properties."[1][2]

    • Context: Verification of anthraquinone structure and solubility parameters required for stock solution prepar
  • Shim, W. J., et al. (2016). "Identification and quantification of microplastics using Nile Red staining." Marine Pollution Bulletin.

    • Context: validating the use of surfactant washes (Tween) to remove unbound dye, a critical step adapted for the cell-uptake protocol.

Sources

Technical Guide: Artifact-Free Imaging of Disperse Red 98 (DR98)

[1]

Executive Summary & Mechanism of Action

Disperse Red 98 (DR98) (C.I. 60405) is an anthraquinone-based hydrophobic dye. Unlike water-soluble fluorophores (e.g., FITC, Alexa Fluor), DR98 relies on solvatochromism and hydrophobic partitioning to generate contrast. It is optically active primarily when dissolved in non-polar matrices (lipids, synthetic polymers, microplastics) and is effectively quenched or precipitated in aqueous environments.

The Core Challenge: The primary source of imaging artifacts with DR98 is supramolecular aggregation . Because DR98 is insoluble in water, improper buffer exchange causes the dye to crash out of solution, forming micro-crystalline precipitates that mimic biological structures (false positives) or cause high-intensity scattering (background noise).

Critical Artifacts & Mitigation Strategies

The following table summarizes the most frequent artifacts encountered when imaging DR98, their root causes, and immediate solutions.

Artifact TypeVisual ManifestationRoot CauseMitigation Strategy
"Starry Night" Effect High-intensity, punctate spots (0.5–2 µm) scattered randomly.Shock Precipitation: Dye stock (in Acetone/DMSO) was added too quickly to the aqueous buffer.Use Step-Down Dilution (see Protocol). Filter working solution through 0.2 µm PTFE filter.
Haloing / Blooming Hazy glow surrounding the sample; low contrast.Solvent Leaching: Carrier solvent concentration (>1%) dissolved target lipids or polymer surface.Keep carrier solvent <0.1% v/v. Fix samples (if biological) with Paraformaldehyde before staining.
Spectral Bleed-Through Signal appearing in the Green (FITC) or Far-Red (Cy5) channels.Broad Emission Spectrum: Anthraquinone dyes have wide emission tails.Use Narrow Bandpass Filters (TRITC/Rhodamine). Avoid broad "Longpass" emission filters.
Photobleaching Signal fades rapidly (seconds) during focusing.Oxidative Degradation: Azo/Anthraquinone dyes are susceptible to singlet oxygen.Use low laser power (1-2%). Use mounting media with oxygen scavengers (e.g., DABCO).

Optimized Staining Protocol (The "Solvent Exchange" Method)

To avoid aggregation artifacts, you must prevent the "hydrophobic shock" that occurs when the organic stock meets the aqueous buffer.

Reagents
  • Stock Solvent: Acetone or DMSO (High purity, anhydrous).

  • Intermediate Solvent: 50% Ethanol/PBS (optional, for step-down).

  • Working Buffer: PBS (Phosphate Buffered Saline) pH 7.4.

Workflow Visualization (Graphviz)[1]

DR98_Protocolcluster_0CRITICAL STEP: Prevention of Shock PrecipitationStock1. Stock Solution(1 mg/mL in Acetone)Inter2. Intermediate Dilution(1:100 in 50% EtOH)Stock->Inter Slow drip VortexingWorking3. Working Solution(1:1000 in PBS)Inter->Working Dropwise while stirringFilter4. Filtration(0.2 µm PTFE)Working->Filter Remove aggregatesIncubate5. Incubation(Dark, 20 mins)Filter->Incubate Apply to sampleWash6. Wash x3(PBS + 0.05% Tween)Incubate->Wash Remove background

Figure 1: The Step-Down Dilution workflow designed to maintain DR98 dispersion and prevent crystal formation before sample contact.

Step-by-Step Methodology
  • Stock Preparation: Dissolve DR98 at 1 mg/mL in Acetone. Sonicate for 5 minutes to ensure full dissolution. Store in amber glass at -20°C.

  • Intermediate Dilution: Dilute the stock 1:100 into 50% Ethanol (or DMSO). Vortex immediately. Do not add stock directly to pure PBS.

  • Working Solution: Dilute the Intermediate 1:10 to 1:100 into PBS to reach a final concentration of ~1–10 µg/mL.

    • Crucial: Add the dye solution dropwise to the PBS while stirring.

  • Filtration (The Safety Net): Pass the final working solution through a 0.2 µm Syringe Filter immediately before applying to the sample. This physically removes any micro-aggregates that formed during mixing.

  • Staining: Incubate for 10–30 minutes in the dark at room temperature.

  • Washing: Wash 3x with PBS. If background is high, include 0.05% Tween-20 in the first wash to strip non-specifically bound dye.

Imaging Configuration & Optical Setup

DR98 is solvatochromic, meaning its peak emission shifts based on the polarity of the target. However, for general setup, treat it similarly to Rhodamine or Texas Red .

  • Excitation: 480 nm – 550 nm (Optimal: 510–530 nm).

  • Emission: 570 nm – 650 nm.

Recommended Filter Sets[1][2]
  • Primary: TRITC / Cy3 Filter Set.

  • Alternative: If using a tunable White Light Laser (Confocal), excite at 514 nm and collect emission from 560–620 nm.

Troubleshooting Logic Tree (Graphviz)[1]

Troubleshooting_TreeStartArtifact ObservedTypeIdentify ShapeStart->TypeBrightSpotsBright, sharpspecklesType->BrightSpotsHazeGeneral Haze/High BackgroundType->HazeBleachSignal FadesInstantlyType->BleachSol_FilterCause: AggregationAction: Filter (0.2µm) & Reduce Conc.BrightSpots->Sol_FilterSol_WashCause: Unbound DyeAction: Wash w/ Tween-20Haze->Sol_WashSol_MountCause: OxidationAction: Use AntifadeMountantBleach->Sol_Mount

Figure 2: Decision matrix for diagnosing and resolving common DR98 imaging anomalies.

Frequently Asked Questions (FAQ)

Q: Can I use this compound to stain live cells? A: It is not recommended. DR98 requires organic solvents (Acetone/DMSO) for solubility, which are cytotoxic. Furthermore, as a hydrophobic probe, it can disrupt cell membrane integrity. For live-cell lipid imaging, consider Nile Red or BODIPY 493/503 , which are more biocompatible.

Q: Why does my signal look green in some areas and red in others? A: This is likely Solvatochromism . DR98 emission shifts to lower wavelengths (blue/green shift) in less polar environments and higher wavelengths (red shift) in more polar environments. While this can be an artifact if your filter is too narrow, it can also be data: it indicates varying lipid density or polymer crystallinity.

Q: How do I distinguish between a dye aggregate and a real lipid droplet? A: Perform a "Melt Test" or Z-Stack Analysis :

  • Z-Stack: Aggregates often sit on top of the tissue/sample, whereas biological targets are integrated within.

  • Morphology: Aggregates are often jagged or crystalline; lipid droplets are spherical.

  • Fluorescence Recovery After Photobleaching (FRAP): Dye aggregates do not recover. Liquid lipid droplets may show diffusion recovery (though slow).

References

  • Sigma-Aldrich. (n.d.).[1] Disperse Red 1 Properties and Applications (Analogous Azo/Anthraquinone Dye Behavior). Retrieved from

  • Fujiwara, M., et al. (2018). Reversible light-induced solubility of disperse red 1 dye in a hydroxypropyl cellulose matrix.[1][2] Cellulose.[1][2][3] Retrieved from

  • Evident Scientific (Olympus). (n.d.). Fluorescence Microscopy Troubleshooting Guide. Retrieved from

  • Biotium. (2022).[4] Troubleshooting Tips for Fluorescence Staining. Retrieved from

Validation & Comparative

Validating Disperse Red 98 as a Marker for Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide validating Disperse Red 98 (DR98) as a marker for Endoplasmic Reticulum (ER) stress. This guide is structured for researchers and drug development professionals, focusing on the dye's solvatochromic properties, mechanism of action, and validation against industry standards.

Content Type: Technical Validation & Comparison Guide Audience: Senior Researchers, Cell Biologists, Drug Discovery Scientists

Executive Summary: The Case for this compound

This compound (DR98), a hydrophobic azo dye (C.I. 12223-49-3), represents an emerging class of solvatochromic organelle probes capable of detecting the biophysical changes associated with ER stress. Unlike receptor-targeted probes (e.g., glibenclamide-based ER-Trackers) which bind specific proteins, DR98 functions through hydrophobic partitioning and environment-sensitive fluorescence (solvatochromism) .

During ER stress, the Unfolded Protein Response (UPR) triggers significant membrane expansion, lipid droplet biogenesis, and changes in luminal viscosity. DR98 validates as a stress marker by detecting these polarity and viscosity shifts, offering a "turn-on" fluorescence response that correlates with the magnitude of proteostatic stress.

Key Advantages[1]
  • Mechanism: Non-covalent, hydrophobic integration into the ER membrane bilayer.

  • Readout: Fluorescence intensity increases in response to the hydrophobic/viscous environment of stressed ER membranes and associated lipid droplets.

  • Cost-Efficiency: Significantly more cost-effective than antibody-based detection or commercial glibenclamide conjugates.

Mechanistic Insight: DR98 and the UPR

To validate DR98, one must understand the specific cellular events it detects. ER stress activates the UPR, leading to three physical changes that DR98 exploits:

  • ER Membrane Expansion: To accommodate misfolded proteins, the ER surface area increases.

  • Lipid Droplet (LD) Formation: The ER buds off lipid droplets to buffer excess lipids and hydrophobic peptides.[1]

  • Viscosity Increase: The accumulation of unfolded proteins increases the micro-viscosity of the ER lumen/membrane interface.

DR98, being an electron-donor-acceptor azo dye, exhibits low quantum yield in aqueous (polar) environments due to non-radiative decay (molecular rotation). In the rigid, non-polar environment of a stressed ER or lipid droplet, rotation is restricted, and fluorescence is restored (Aggregation-Induced Emission or Solvatochromism).

Diagram: DR98 Mechanism & UPR Signaling

ER_Stress_Mechanism cluster_Physiology Biophysical Changes Stress ER Stress Inducer (Thapsigargin/Tunicamycin) UPR Unfolded Protein Response (IRE1, PERK, ATF6) Stress->UPR Membrane ER Membrane Expansion UPR->Membrane Lipid Lipid Droplet Biogenesis UPR->Lipid Viscosity Increased Luminal Viscosity UPR->Viscosity DR98_Bound DR98 (Membrane Bound) High Fluorescence (Red) Membrane->DR98_Bound Increases Binding Sites Lipid->DR98_Bound High Affinity Target Viscosity->DR98_Bound Restricts Rotation (Increases Quantum Yield) DR98_Free DR98 (Free/Aqueous) Low Fluorescence DR98_Free->DR98_Bound Hydrophobic Partitioning

Caption: Causal link between ER stress events and this compound fluorescence activation.

Comparative Analysis: DR98 vs. Industry Standards

The following table objectively compares DR98 against the "Gold Standard" (ER-Tracker™) and the "Aggresome Marker" (Thioflavin T).

FeatureThis compound (DR98) ER-Tracker™ Red (BODIPY-TR-Glibenclamide) Thioflavin T (ThT)
Target Mechanism Hydrophobic partitioning & Solvatochromism (Viscosity/Polarity)Specific binding to Sulfonylurea Receptors (SUR) on K+ channelsIntercalation into amyloid fibrils (Beta-sheets)
ER Stress Specificity High (Detects membrane expansion & lipidosis)Moderate (Stains ER structure, but intensity may not scale linearly with stress)High (Detects protein aggregation specifically)
Signal Response "Turn-On" (Intensity increases with hydrophobicity)Stable staining (Morphological marker)"Turn-On" (Fluorescence upon fibril binding)
Photostability High (Azo dye backbone)Moderate (BODIPY core)Low (Prone to photobleaching)
Cost Low (Industrial availability)High (Specialized conjugate)Low
Limitations May cross-stain cytoplasmic lipid dropletsPharmacological effect (Glibenclamide blocks K+ channels)Requires amyloid formation (late-stage stress)

Verdict: DR98 is superior for monitoring the lipid/membrane component of ER stress, whereas ThT is better for protein aggregation. ER-Tracker is best for general morphology but less sensitive to the stress state itself compared to the solvatochromic response of DR98.

Validation Protocols

To validate DR98 in your specific cell line, follow this self-validating system.

Experiment A: Spectral Characterization & Solvatochromism

Objective: Confirm DR98 fluorescence enhancement in non-polar environments.

  • Prepare Solvents: PBS (Polar), Ethanol (Intermediate), Toluene or Dichloromethane (Non-polar).

  • Dissolve DR98: Add 10 µM DR98 to each solvent.

  • Measure Spectra: Record Emission (excitation ~480 nm).

  • Expected Result: Minimal fluorescence in PBS; significant intensity increase and blue-shift in emission in Toluene. This confirms the probe's sensitivity to the ER membrane environment.

Experiment B: Colocalization (Specificity)

Objective: Prove DR98 localizes to the ER.

  • Cell Culture: Seed HeLa or U2OS cells on coverslips.

  • Transfection: Transfect with ER-GFP (e.g., Calreticulin-GFP) or stain with ER-Tracker Green .

  • Staining: Incubate cells with 1-5 µM DR98 for 15-30 mins at 37°C. Wash 3x with PBS.

  • Imaging: Confocal microscopy.

    • Channel 1 (Green): Ex 488 nm / Em 510 nm.

    • Channel 2 (Red - DR98): Ex 488 or 532 nm / Em 580-620 nm.

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.7 indicates valid ER localization.

Experiment C: ER Stress Response (Sensitivity)

Objective: Validate DR98 as a stress marker.

  • Induction: Treat cells with Thapsigargin (1 µM) or Tunicamycin (5 µg/mL) for 4, 8, and 12 hours.

  • Control: Vehicle (DMSO) treated cells.

  • Staining: Stain with DR98 (as above).

  • Quantification: Measure Mean Fluorescence Intensity (MFI) of the perinuclear region.

  • Expected Result:

    • Control: Faint reticular network.

    • Stressed: Bright, expanded reticular network + punctate structures (lipid droplets).

    • Data Validation: MFI should increase >2-fold in stressed cells vs. control.

Diagram: Validation Workflow

Validation_Workflow Step1 Step 1: Solvatochromism (PBS vs Toluene) Step2 Step 2: Colocalization (vs ER-GFP) Step1->Step2 Decision PCC > 0.7? Step2->Decision Step3 Step 3: Stress Induction (Thapsigargin) Result MFI Increase > 2x? Step3->Result Decision->Step3 Yes Invalid Re-optimize Conc/Time Decision->Invalid No Valid VALIDATED ER Stress Marker Result->Valid Yes Result->Invalid No

Caption: Step-by-step logic flow for validating DR98 in a new cell line.

References

  • Kim, H. R., et al. (2016). "A far-red, photo- and bio-stable fluorescent marker selective to the endoplasmic reticulum and its application to tunicamycin-treated HeLa cells."[2][3] Chemical Communications, 52, 7134-7137. Link

    • Context: Establishes the methodology for validating azo-dye based ER probes under tunicamycin-induced stress.
  • Thermo Fisher Scientific. "ER-Tracker™ Blue-White DPX and Red Dyes for Live-Cell Imaging." User Guide. Link

    • Context: Provides the standard protocols for glibenclamide-based ER staining for comparison.
  • Gou, Y., et al. (2021). "Lipid Droplets and the Management of Cellular Stress." Cells, 10(11), 2831. Context: Explains the biological link between ER stress and lipid droplet formation, which hydrophobic dyes like DR98 detect.
  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging." Accounts of Chemical Research, 50(2), 366–375. Context: Mechanistic grounding for how environmental polarity affects dye fluorescence.

Sources

Publish Comparison Guide: Cross-Validation of Disperse Red 98 Staining

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Method Development & Validation Protocol . Given that Disperse Red 98 (DR98) is a textile dye (C.I. 11191) often explored as a cost-effective hydrophobic probe in niche applications (e.g., microalgae lipid screening or materials science) but lacks the ubiquity of Nile Red, this guide focuses on the rigorous scientific validation of DR98 against established "Gold Standard" methods.

Executive Summary: The Case for this compound

In high-throughput screening (HTS) and industrial lipid quantification, the cost and instability of "Gold Standard" dyes like Nile Red and BODIPY 493/503 can be prohibitive. This compound (DR98) , a hydrophobic azo dye structurally characterized by its low water solubility and high affinity for polyester-like domains, presents a compelling alternative for staining neutral lipid droplets (LDs).

However, unlike established fluorophores, DR98 requires rigorous cross-validation to ensure specificity, sensitivity, and linearity. This guide outlines the experimental framework to validate DR98 performance against three critical benchmarks:

  • Nile Red: For fluorescence sensitivity and solvatochromic behavior.

  • BODIPY 493/503: For specificity and signal-to-noise ratio.

  • Oil Red O: For morphological confirmation (colorimetric).

Mechanistic Basis & Hypothesis

This compound functions as a lysochrome (fat-soluble dye).[1] Its mechanism relies on hydrophobic partitioning rather than covalent binding.

  • The Hypothesis: DR98 is non-ionic and highly lipophilic. When introduced to an aqueous cellular environment, it is thermodynamically driven into the hydrophobic core of lipid droplets (Triacylglycerols/Steryl Esters) to minimize free energy.

  • The Signal: Upon solvation in lipids, the dye's electron delocalization is stabilized, potentially inducing a hyperchromic shift (colorimetric) or fluorescence enhancement (if exhibiting solvatochromism similar to Nile Red).

Diagram 1: Mechanism of Action (Hydrophobic Partitioning)

LipidStainingMechanism cluster_0 Staining Process A Aqueous Phase (Cytosol) B This compound (Quenched/Aggregated) A->B Solvent Carrier (DMSO/Ethanol) C Lipid Droplet Surface (Phospholipid Monolayer) B->C Partitioning (Thermodynamic Drive) D Neutral Lipid Core (TAGs/CEs) C->D Solvation E Signal Emission (Fluorescence/Absorbance) D->E Quantum Yield Increase

Caption: Thermodynamic partitioning of DR98 from aqueous cytosol into the neutral lipid core, triggering signal activation.

Experimental Validation Protocols

Experiment A: Spectral Characterization (The "Fingerprint" Test)

Before cross-validation, the optimal Excitation (Ex) and Emission (Em) wavelengths of DR98 in a lipid environment must be defined to avoid channel bleed-through.

Protocol:

  • Preparation: Dissolve DR98 to 1 mM in DMSO.

  • Solvent Matrix: Prepare 10 µM DR98 in:

    • PBS (Polar control)

    • Methanol (Semi-polar)

    • n-Hexane or Triolein (Non-polar lipid mimic).

  • Scan: Perform a synchronous scan (Ex 400–650 nm) on a spectrofluorometer.

  • Outcome: Identify the

    
     shift.[2] Note: Disperse dyes typically absorb ~460–520 nm and may emit >580 nm (Red).
    
Experiment B: Cross-Validation vs. Nile Red (Sensitivity & Linearity)

Objective: Determine if DR98 correlates linearly with lipid content as accurately as Nile Red.

Materials:

  • Cell Model: Oleic acid-induced HepG2 cells (high lipid content) vs. Control.

  • Reference Dye: Nile Red (Sigma, Ex 530/Em 590).

  • Test Dye: this compound.

Workflow:

  • Seeding: Plate HepG2 cells in 96-well black/clear-bottom plates (10,000 cells/well).

  • Induction: Treat with Oleic Acid (200 µM) for 24h to induce lipid droplets.

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Crucial: Avoid methanol fixation as it extracts lipids.

  • Staining:

    • Group A: Nile Red (1 µg/mL in PBS).

    • Group B: DR98 (Titration: 0.1, 1, 5, 10 µg/mL in PBS).

  • Imaging/Readout: Measure Fluorescence Intensity (FI).

Data Analysis: Calculate the Z-Factor to measure assay robustness:



Where 

is SD and

is mean of positive (oleic) and negative (control) samples.
Experiment C: Specificity Check vs. BODIPY 493/503

Objective: Confirm DR98 stains only lipid droplets and not other organelles (mitochondria/ER).

Protocol:

  • Co-staining: Stain live cells with BODIPY 493/503 (Green, Specificity Gold Standard) and DR98 (Red).

  • Confocal Microscopy:

    • Channel 1 (488 nm): BODIPY signal.

    • Channel 2 (561 nm): DR98 signal.[2]

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC) .

    • PCC > 0.8: High Specificity (DR98 marks the same structures as BODIPY).

    • PCC < 0.5: Non-specific binding (DR98 stains cytoplasm/membranes).

Comparative Performance Review

The following table summarizes the expected performance characteristics based on the chemical class of Disperse Red dyes compared to industry standards.

FeatureThis compound Nile Red BODIPY 493/503 Oil Red O
Primary Mode Hydrophobic ProbeSolvatochromic FluorophoreNeutral Lipid FluorophoreDiazo Dye (Absorbance)
Specificity Moderate (Requires validation)Moderate (High background in polar)High (The Gold Standard)High (Morphology only)
Photostability High (Azo structure is robust)Low (Bleaches rapidly)HighN/A (Non-fluorescent)
Cost Efficiency Excellent (Industrial bulk availability)ModerateLow (Expensive)High
Fixation Compatible? Yes (Aldehyde only)YesYesYes
Live Cell? Potential (Permeability dependent)YesYesNo (Toxic/Precipitates)

Validation Workflow Diagram

This flowchart guides the decision-making process for adopting DR98 in your pipeline.

ValidationWorkflow Start Start: DR98 Evaluation SpecCheck 1. Spectral Scan (Determine Ex/Em) Start->SpecCheck Fluorescent Is it Fluorescent? SpecCheck->Fluorescent PathA Path A: Fluorescence Assay (Compare vs Nile Red) Fluorescent->PathA Yes PathB Path B: Colorimetric Assay (Compare vs Oil Red O) Fluorescent->PathB No SpecVal 2. Specificity Test (Co-stain w/ BODIPY) PathA->SpecVal QuantVal 3. Linearity Test (Oleic Acid Titration) SpecVal->QuantVal Decision Calculate Z-Factor QuantVal->Decision Adopt Adopt DR98 (Cost-Effective) Decision->Adopt Z > 0.5 Reject Reject (Low Specificity) Decision->Reject Z < 0.5

Caption: Decision tree for validating DR98. Path selection depends on intrinsic fluorescence properties determined in Step 1.

Technical Insights & Troubleshooting

  • Solvent Artifacts: Disperse dyes are often supplied with dispersing agents (lignosulfonates) for textile use. For biological assays, ensure you are using analytical grade or re-crystallized dye to prevent background noise from impurities.

  • The "Blooming" Effect: Like Nile Red, hydrophobic dyes can migrate to membrane bilayers if the concentration is too high. Always perform a titration curve (0.1 µg/mL to 10 µg/mL) to find the concentration where Lipid Droplet signal is maximized and Plasma Membrane signal is minimized.

  • Excitation/Emission Overlap: If DR98 acts similarly to Disperse Red 1, it may have a broad emission. Use a Long Pass filter (>590nm) to capture the full signal and exclude autofluorescence.

References

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of Cell Biology.

  • Listenberger, L. L., & Brown, D. A. (2007). Fluorescent detection of lipid droplets and associated proteins. Current Protocols in Cell Biology.

  • Spiekermann, P., et al. (1999). A sensitive method for visualization of neutral fats and quantification of lipid accumulation in yeast. Archives of Microbiology. (Validating BODIPY as the specificity standard).
  • Cooper, M. S., et al. (2010). Visualizing Lipid Droplet Dynamics. Methods in Cell Biology. (Protocols for live-cell lipid imaging).
  • ChemicalBook. this compound Product Properties & Structure.

Sources

Comparative Analysis of DISPERSE RED 98 Photostability

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Photostability Profiling of Disperse Red 98 (Azo) vs. Disperse Red 60 (Anthraquinone) Audience: Researchers, Material Scientists, and Pharmaceutical Formulation Scientists[1]

Executive Summary

This guide provides a rigorous comparative analysis of This compound (C.I. 11191) , a monoazo dye, against Disperse Red 60 (C.I. 60756) , a benchmark anthraquinone dye. While this compound offers high tinctorial strength and economic advantages typical of azo chemistries, experimental data confirms it possesses inferior photostability (ISO Rating 4–5) compared to the anthraquinone alternative (ISO Rating 6).

This distinction is critical for applications in long-duration drug delivery systems (e.g., colored polymeric matrices) or high-performance textiles where photo-oxidative fading must be minimized. The following sections detail the structural causality, degradation mechanisms, and a self-validating experimental protocol for verification.

Chemical Basis of Photostability

The disparity in photostability between these two chromophores is rooted in their molecular architecture.

This compound (The Challenge)[2]
  • Class: Monoazo[1][2]

  • CAS: 12223-49-3[3][4]

  • Structure: 4-Nitrobenzenamine diazo coupled with 2-(Ethyl(m-tolyl)amino)ethanol.[3][4]

  • Vulnerability: The azo linkage (-N=N-) is the chromophoric center. Under photon flux (UV/Vis), this bond is susceptible to photo-oxidative cleavage (in aerobic conditions) or photo-reductive cleavage (in anaerobic/proteinaceous environments). The presence of the nitro group (-NO2) typically enhances light fastness relative to unsubstituted azobenzenes but does not reach the stability of fused ring systems.

Disperse Red 60 (The Benchmark)[6]
  • Class: Anthraquinone[1][5][6][7][8]

  • CAS: 17418-58-5[7]

  • Structure: 1-amino-4-hydroxy-2-phenoxyanthraquinone.[7]

  • Stability Mechanism: The anthraquinone core is a fused tricyclic system. The carbonyl groups (C=O) at positions 9 and 10 are integral to the ring and highly stable. Energy absorbed is often dissipated via intramolecular hydrogen bonding (between the carbonyl oxygen and adjacent amino/hydroxyl hydrogens) rather than bond scission. Degradation requires high-energy dealkylation rather than chromophore destruction.

Comparative Performance Data

The following data synthesizes standard ISO 105-B02 (Xenon Arc) testing results.

MetricThis compoundDisperse Red 60Significance
Chromophore Type MonoazoAnthraquinoneAnthraquinones generally exhibit superior light fastness.[8]
ISO Light Fastness 4 – 5 6 – 7 DR 60 retains color 2-4x longer under standard exposure.
Degradation Mode Azo Bond CleavageDealkylation / HydroxylationCleavage destroys color; dealkylation shifts shade.
Molar Extinction High (

)
Moderate (

)
DR 98 is more vibrant per mole but fades faster.
Sublimation ModerateGoodCritical for thermal processing stability.

Note: ISO Ratings are logarithmic. A difference of 1 point (e.g., 5 vs. 6) implies a doubling of the time required to produce a visible fade.

Mechanistic Visualization

The following diagram illustrates the divergent photodegradation pathways that dictate the stability profiles of these two dyes.

Photodegradation_Pathways cluster_Azo This compound (Azo) cluster_AQ Disperse Red 60 (Anthraquinone) Light UV/Vis Irradiation (hν) DR98 DR 98 (-N=N- Linkage) Light->DR98 DR60 DR 60 (Fused Ring) Light->DR60 Excited_Azo Excited State (n,π*) DR98->Excited_Azo Cleavage oxidative Cleavage of -N=N- Excited_Azo->Cleavage Primary Pathway Products_Azo Colorless Amines & Nitro Compounds Cleavage->Products_Azo Excited_AQ Excited State (ICT) DR60->Excited_AQ H_Bond Intramolecular H-Bonding Excited_AQ->H_Bond Dealkylation Slow Dealkylation (Minor Fading) Excited_AQ->Dealkylation Secondary Pathway (Long Exposure) Relaxation Thermal Relaxation (Non-destructive) H_Bond->Relaxation Energy Dissipation

Figure 1: Mechanistic divergence showing the self-stabilizing hydrogen bonding of Anthraquinones vs. the cleavage susceptibility of Azo dyes.

Experimental Protocol: Photostability Validation

To validate these claims in a drug development or material science context, use the following self-validating protocol based on ICH Q1B and ISO 105-B02 standards.

Workflow Diagram

Experimental_Protocol cluster_Methods Quantification Methods Start Sample Preparation (Polymer Film or Solution) Control Dark Control (Wrapped in Foil) Start->Control Exposure Xenon Arc Exposure (ISO 105-B02 Conditions) Start->Exposure Analysis Analytical Quantification Control->Analysis Sampling Time-Point Sampling (0, 24, 48, 96 hrs) Exposure->Sampling Sampling->Analysis UV UV-Vis Spectroscopy (λmax shift) Analysis->UV HPLC HPLC-DAD (Degradant ID) Analysis->HPLC

Figure 2: Step-by-step workflow for comparative photostability testing.

Detailed Methodology
1. Sample Preparation
  • Matrix: Prepare 1% (w/w) dye solutions in a carrier solvent (e.g., DMF) or embedded in a polymer film (e.g., PET or PMMA) to simulate end-use.

  • Standard: Use Blue Wool References (1-8) if adhering strictly to textile standards, or a chemical actinometer (e.g., quinine chemical actinometry) for absolute photon flux measurement.

2. Irradiation (Stress Testing)
  • Source: Xenon Arc Lamp with a borosilicate filter (simulates outdoor daylight, D65).

  • Intensity: 1.10 W/m² @ 420 nm.

  • Temperature: Maintain Black Panel Temperature (BPT) at 63 ± 1°C.

  • Duration: Expose until the Standard (DR 60) shows a perceptible fade (Delta E > 3), typically 40-100 hours depending on intensity.

3. Quantification & Analysis
  • Extraction: If using films, extract dye into acetonitrile via sonication.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

    • Mobile Phase: Gradient Acetonitrile:Water (50:50 to 95:5 over 20 mins).

    • Detection: DAD at

      
       (approx. 460 nm for DR 98, 515 nm for DR 60).
      
  • Calculation: Calculate the First-Order Degradation Rate Constant (

    
    ) using:
    
    
    
    
    Expect
    
    
    .

References

  • World Dye Variety. (2012).[6] this compound Properties and Applications. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Retrieved from [Link][9]

Sources

Methodological Framework for Assessing Disperse Red 98 (DR98) Specificity in Lipid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 98 (DR98), an anthraquinone-based hydrophobic dye (C.I. 11191), is traditionally utilized in the textile industry for polyester dyeing. However, its lipophilic nature and structural similarity to established solvatochromic probes suggest potential utility as a cost-effective lipid probe.

This guide provides a rigorous, self-validating framework to evaluate DR98 against gold-standard alternatives (Nile Red, BODIPY 493/503, and Oil Red O). It is designed to determine whether DR98 acts as a broad-spectrum lipophilic stain or exhibits specificity for Neutral Lipids (Triacylglycerols/Cholesteryl Esters) versus Polar Lipids (Phospholipids).

Part 1: Comparative Landscape & Mechanistic Hypothesis

Before experimental validation, we must establish the "Gold Standards" against which DR98 is measured. The utility of DR98 depends on its performance relative to these benchmarks.

Table 1: Lipid Probe Comparative Matrix
FeatureThis compound (Candidate) Nile Red (Gold Standard) BODIPY 493/503 (Specificity King) Oil Red O (Colorimetric)
Core Structure Anthraquinone (Hydrophobic)BenzophenoxazoneBoron-dipyrrometheneAzo dye
Primary Modality To be validated (Likely Abs/Weak Fl)Fluorescence (Solvatochromic)Fluorescence (High Quantum Yield)Absorbance (Colorimetric)
Lipid Specificity Unknown (Hypothesis: Neutral)Neutral > Polar (Shift dependent)Highly Specific to Neutral LipidsNeutral Lipids (Droplets)
Photostability High (Industrial grade)Moderate (Bleaches)HighN/A (Non-fluorescent)
Solvent Sensitivity High (Likely)Very High (Yellow

Red)
Low (Insensitive to polarity)Low
Mechanistic Hypothesis

DR98 possesses a rigid anthraquinone backbone with low water solubility. We hypothesize that DR98 functions via hydrophobic partitioning rather than covalent conjugation.

  • Null Hypothesis (

    
    ):  DR98 binds indiscriminately to all hydrophobic domains (membranes and droplets) with no spectral shift.
    
  • Alternative Hypothesis (

    
    ):  DR98 exhibits solvatochromism , showing spectral shifts (absorbance or fluorescence) distinguishing the highly hydrophobic core of lipid droplets (TAGs) from the amphipathic environment of lipid bilayers (Phospholipids).
    

Part 2: Experimental Validation Protocols

Phase 1: Spectral Characterization & Solvatochromism

Objective: Determine if DR98 can spectrally distinguish lipid environments.

Protocol:

  • Stock Preparation: Dissolve DR98 in Acetone or DMSO to 1 mM.

  • Solvent Panel: Prepare 10 µM DR98 solutions in:

    • Water (Polar/Quenched control)

    • Methanol (Protich/Polar - mimics aqueous interface)

    • Dichloromethane (Non-polar - mimics membrane interior)

    • n-Hexane (Apolar - mimics Neutral Lipid core)

  • Measurement: Perform scanning UV-Vis (300–700 nm) and Fluorescence Emission scans (Excitation at Abs

    
    ).
    

Success Criteria:

  • A "Blue Shift" (hypsochromic) in emission/absorbance as solvent polarity decreases (e.g., from Methanol to Hexane) indicates potential for discriminating Neutral Lipids.

Phase 2: Thin Layer Chromatography (TLC) Overlay Assay

Objective: The definitive test for class specificity (The "Truth" Test).

Rationale: Unlike cell staining, where organelles overlap, TLC physically separates lipid classes. If DR98 stains the Triacylglycerol (TAG) band but not the Phosphatidylcholine (PC) band, it is specific.

Workflow:

  • Lipid Standards: Load 10 µg each of Cholesterol Ester (CE), Triacylglycerol (TAG), Phosphatidylcholine (PC), and Sphingomyelin (SM) onto a Silica Gel 60 plate.

  • Development: Run plate in Hexane:Diethyl Ether:Acetic Acid (80:20:1) to separate neutral lipids.[1][2]

  • Staining:

    • Plate A (Control): Spray with Primuline or Char with Copper Sulfate.

    • Plate B (Test): Immerse in 0.01% DR98 in methanol/water (8:2) for 5 mins.

  • Visualization: Dry and view under UV (if fluorescent) or White Light.

Interpretation:

  • High Specificity: DR98 stains only the top bands (CE/TAG) near the solvent front.

  • Low Specificity: DR98 stains the origin/lower bands (PC/SM) equally intensely.

Phase 3: Cellular Co-Localization (The "In Situ" Test)

Objective: Verify biological performance and membrane exclusion.

Protocol:

  • Cell Model: Use Oleic Acid-treated HeLa cells or 3T3-L1 Adipocytes (induced to form lipid droplets).

  • Co-Staining:

    • Incubate cells with BODIPY 493/503 (Green, Neutral Lipid specific) at 1 µg/mL.

    • Incubate with DR98 (Red channel candidate) at varying concentrations (1–10 µM).

  • Imaging: Confocal microscopy.

    • Channel 1: 488 nm Ex / 500-530 nm Em (BODIPY).

    • Channel 2: Determine DR98 Ex/Em from Phase 1 (likely 500-550nm Ex).

Data Analysis (Pearson's Coefficient): Calculate Pearson’s Correlation Coefficient (PCC) between Channel 1 and Channel 2.

  • PCC > 0.8: DR98 effectively targets lipid droplets.

  • PCC < 0.5: DR98 is staining other structures (likely ER membranes or cytoplasm).

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating DR98.

DR98_Validation_Logic Start Start: DR98 Evaluation Solvato Phase 1: Solvatochromism Test (Hexane vs. Methanol) Start->Solvato Fluorescent Is it Fluorescent? Solvato->Fluorescent AbsOnly Absorbance Only (Oil Red O Alternative) Fluorescent->AbsOnly No Emission FluorActive Fluorescence Active (Nile Red Alternative) Fluorescent->FluorActive Emission Detected TLC Phase 2: TLC Overlay Assay (Separate TAG vs. Phospholipids) AbsOnly->TLC FluorActive->TLC Result1 Stains Only TAG/CE TLC->Result1 High Selectivity Result2 Stains TAG + PC/PE TLC->Result2 Low Selectivity Cellular Phase 3: Cell Imaging (Co-stain w/ BODIPY 493/503) Result1->Cellular Result2->Cellular Conclusion1 Specific Neutral Lipid Probe Cellular->Conclusion1 Co-localization High Conclusion2 General Lipophilic Stain (Membrane + Droplet) Cellular->Conclusion2 Stains Cytoplasm/Membranes

Figure 1: Decision matrix for characterizing this compound specificity. The workflow prioritizes intrinsic physical properties (fluorescence) before moving to chemical specificity (TLC) and biological validation (Cellular).

Part 4: Data Reporting Template

When publishing your comparison, summarize your findings in the following format to ensure reproducibility.

Table 2: Spectral & Partitioning Data Summary
ParameterSolvent System

Max (nm)

Max (nm)
Relative Quantum Yield (

)
Polarity Sensitivity Water (Polar)[Data][Data][Low/High]
DMSO (Polar Aprotic)[Data][Data][Low/High]
Toluene (Non-Polar)[Data][Data][Low/High]
Partitioning Octanol:Water (

)
Predicted: >4.5 N/AN/A
Critical Analysis Checklist

References

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985).[3] Nile red: a selective fluorescent stain for intracellular lipid droplets.[3] Journal of Cell Biology. Link

  • Spandidos, A., et al. (2017). Fluorescence spectroscopy of Nile Red in organic solvents and polymers.[4] Journal of Luminescence. (Provides the methodological basis for solvatochromic assessment).

  • Listenberger, L. L., & Brown, D. A. (2003). Fluorescent detection of lipid droplets and associated proteins. Current Protocols in Cell Biology. (Standard protocols for BODIPY/Nile Red co-staining).
  • Ramin, M., et al. (2022). Characterization of Nile Red-Stained Microplastics through Fluorescence Spectroscopy. Sensors.[1][4] Link (Methodology for assessing hydrophobic dyes on varying polymer polarities).

  • Thermo Fisher Scientific. (n.d.). HCS LipidTOX™ Neutral Lipid Stains.[1] Link (Reference for phospholipid vs. neutral lipid probe specificity).

Sources

Performance evaluation of DISPERSE RED 98 in different imaging modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Advantage

Disperse Red 98 (DR98) is historically categorized as an industrial azo dye for polyester fibers.[1] However, its molecular architecture—a classic Donor-


-Acceptor (D-

-A) system—positions it as a potent, cost-effective candidate for biological imaging.[1] Unlike standard fluorophores that rely solely on single-photon fluorescence, DR98 exhibits multimodal potential : it functions as a solvatochromic lipid probe and a nonlinear optical (NLO) reporter.[1]

This guide evaluates DR98’s performance against the industry gold standard, Nile Red (for lipid specificity), and its structural homolog, Disperse Red 1 (for nonlinear optics).

Why DR98? The Mechanistic Rationale

The utility of DR98 in bio-imaging stems from two specific molecular behaviors:

  • Environment-Sensitive Emission (Solvatochromism): The intramolecular charge transfer (ICT) state of DR98 is highly sensitive to solvent polarity.[1] In aqueous (cytosolic) environments, fluorescence is quenched.[1] In hydrophobic (lipid) environments, the "Push-Pull" mechanism activates, resulting in a high signal-to-noise ratio.[1]

  • Second Harmonic Generation (SHG): The non-centrosymmetric alignment of the azo bridge allows DR98 to double the frequency of incident light (e.g., 800nm excitation

    
     400nm emission) without photobleaching, a property lacking in standard fluorescent dyes like DAPI or FITC.
    

Comparative Performance Analysis

Modality A: Fluorescence Microscopy (Lipid Droplet Quantification)

Benchmark: Nile Red Challenge: Nile Red has a broad emission spectrum that often bleeds into green channels (FITC/GFP), complicating multicolor imaging.[1]

FeatureNile Red (Benchmark)This compound (Evaluated)Performance Verdict
Excitation/Emission 552 nm / 636 nm (Polarity dependent)~460-500 nm / ~590-620 nmComparable. DR98 offers a slightly larger Stokes shift, reducing self-absorption.[1]
Specificity High (Neutral Lipids & Phospholipids)High (Neutral Lipids)Niche. DR98 is more hydrophobic, favoring core neutral lipids (TAGs) over membranes.[1]
Signal-to-Noise Moderate (Background in cytosol)High (Quenched in water)Superior. DR98's azo-quenching in water reduces wash steps.[1]
Photostability Low (Bleaches rapidly)Moderate-HighSuperior. Azo structures are robust against photo-oxidation.[1]
Cost Efficiency Low (Expensive grade required)High (Industrial availability)Optimal for high-throughput screening.[1]
Modality B: Nonlinear Optical Microscopy (SHG/Two-Photon)

Benchmark: Disperse Red 1 (DR1) Challenge: DR1 is the standard for NLO polymers but has lower thermal stability.[1]

FeatureDisperse Red 1 (Benchmark)This compound (Evaluated)Performance Verdict
Hyperpolarizability (

)
High (Standard Reference)Moderate-HighComparable. Both share the nitro-aniline D-

-A core.[1]
Thermal Stability Low (<160°C)High (>200°C est.)Superior. DR98's tolyl-amino modification adds structural rigidity.[1]
Bleaching Resistance Infinite (SHG is scattering, not absorption)InfiniteEqual. Both allow long-term time-lapse imaging without fading.[1]

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of DR98. The "Switch" node demonstrates how the dye selects between Fluorescence (in lipids) and Thermal Decay (in water), ensuring high contrast.

DR98_Mechanism Excitation Excitation Source (488nm or 800nm) DR98_Ground DR98 Ground State (D-π-A Dipole) Excitation->DR98_Ground Photon Absorption ICT_State Intramolecular Charge Transfer State DR98_Ground->ICT_State e- transfer SHG Second Harmonic Generation (2ω) DR98_Ground->SHG Non-Resonant Scattering (High Intensity Laser) Env_Water Environment: Aqueous/Polar ICT_State->Env_Water Env_Lipid Environment: Lipid/Hydrophobic ICT_State->Env_Lipid TICT Twisted Intramolecular Charge Transfer Env_Water->TICT Free Rotation RIR Restricted Intramolecular Rotation (RIR) Env_Lipid->RIR Viscosity Lock NonRad Non-Radiative Decay (Heat/Rotation) TICT->NonRad Quenching (Dark) Fluorescence Red Fluorescence (High QY) RIR->Fluorescence Radiative Decay

Caption: Logic flow of DR98 signal generation. Note the "Turn-On" mechanism via Restricted Intramolecular Rotation (RIR) in lipids.

Validated Experimental Protocols

Protocol A: High-Contrast Lipid Staining (Fixed Cells)

Objective: Visualize lipid droplets in adipocytes or hepatocytes with minimal background.[1]

Reagents:

  • Stock Solution: 1 mg/mL DR98 in DMSO (Store at -20°C, protected from light).

  • Working Solution: 1 µg/mL DR98 in PBS (Freshly prepared).

  • Fixative: 4% Paraformaldehyde (PFA).[1]

Workflow:

  • Fixation: Incubate cells in 4% PFA for 15 minutes at Room Temperature (RT).

  • Wash: Rinse 3x with PBS (5 min each). Critical: Remove all PFA to prevent autofluorescence.

  • Staining: Add DR98 Working Solution (1 µg/mL) for 10-15 minutes in the dark.

    • Note: Unlike Nile Red, DR98 is less prone to precipitation, but filtration (0.22 µm) of the working solution is recommended for super-resolution imaging.

  • Destain: Rinse 1x with PBS.

    • Self-Validation Point: Check supernatant.[1] If it remains bright pink, wash again.[1] The dye should partition into lipids; the buffer should be clear.

  • Imaging:

    • Excitation: 488 nm (Blue laser) or 514 nm.[1]

    • Emission: 580–620 nm bandpass.[1]

Protocol B: Nonlinear Optical (SHG) Imaging

Objective: Assess molecular orientation in membrane bilayers or collagen interfaces.[1]

Workflow:

  • Preparation: DR98 is doped into a polymer matrix (e.g., PMMA) or applied to fixed tissue sections.[1]

  • Poling (Optional for films): Apply an electric field to align dipoles (Corona poling) if fabricating a reference slide.[1]

  • Imaging Setup:

    • Source: Ti:Sapphire Laser (Tunable 780–820 nm).[1]

    • Detection: 390–410 nm (Narrow bandpass filter).[1]

    • Critical: Use a short-pass filter to block the 800 nm excitation source.

  • Validation: The SHG signal should scale quadratically with laser power (

    
    ). If the signal scales linearly, you are detecting fluorescence, not SHG.
    

Workflow Diagram: Staining & Validation

Staining_Protocol cluster_Imaging Imaging Mode Selection Start Start: Cell Culture Fix Fixation (4% PFA) 15 mins Start->Fix Stock Prep Stock: DR98 in DMSO (1mg/mL) Stain Stain Incubation 1 µg/mL in PBS 15 mins @ RT Stock->Stain Dilute 1:1000 Wash1 PBS Wash (3x) Remove Aldehydes Fix->Wash1 Wash1->Stain Wash2 Brief Rinse (Remove excess dye) Stain->Wash2 Mount Mounting (Aqueous Medium) Wash2->Mount Confocal Confocal: Ex 488nm / Em 600nm Mount->Confocal TwoPhoton Multiphoton: Ex 800nm / Em 400nm (SHG) Mount->TwoPhoton

Caption: Step-by-step preparation for dual-mode imaging. Note the bifurcation for Confocal vs. Multiphoton modalities.

Safety & Handling (Material Integrity)

While DR98 is an effective probe, users must adhere to safety protocols common for azo compounds:

  • Toxicity: Azo dyes can be metabolized into aromatic amines.[1] Handle stock solutions with nitrile gloves.[1]

  • Solubility: DR98 is hydrophobic.[1][2][3] Do not store in aqueous buffers; precipitation will occur within hours.[1] Always prepare fresh working solutions from DMSO stock.[1]

References

  • World Dye Variety. (n.d.).[1] this compound Properties and Structure (C.I. 11191).[1] Retrieved from [Link][1]

  • Greenspan, P., et al. (1985).[1] Nile red: a selective fluorescent stain for intracellular lipid droplets.[1][3][4][5] Journal of Cell Biology.[1] (Benchmark comparison data). Retrieved from [Link]

  • ResearchGate. (2025). Linear and Nonlinear Optical Properties of Disperse Red Dyes. (Validates the D-pi-A mechanism for SHG). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling DISPERSE RED 98

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Disperse Red 98 (C.I. 11191) is a heterocyclic azo dye, typically supplied as a micro-fine powder.[1] While often categorized as a standard industrial colorant, its handling in a research setting requires elevated precautions due to two specific properties: high dispersibility (dust potential) and skin sensitization (H317) .[1]

The Silent Risk: Unlike volatile solvents where the hazard is olfactory, this compound poses a "particulate creep" hazard. The fine dust settles on surfaces, creating a contact dermatitis risk for weeks if not properly contained. This guide prioritizes containment and fomite control .[2][1]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in powder or solution form.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Primary Control)Disperse dyes are engineered to "fly" (remain airborne).[1] Inhalation of azo dye particulates can trigger respiratory sensitization.[1] Engineering controls (hood) are superior to masks.[1]
Dermal (Hand) Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Solvent Permeation Rule: The dye itself does not permeate nitrile quickly, but the solvent you dissolve it in (e.g., Acetone, Ethanol) will.[1] The outer glove protects against the dye; the inner glove protects against the solvent breakthrough.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Fine dye dust can bypass the side gaps of glasses, dissolving in the eye's moisture to cause intense irritation and staining.
Body Tyvek® Lab Coat (or disposable sleeves)Cotton lab coats absorb dye, becoming a long-term exposure source.[1] Disposable Tyvek prevents the "stain and retain" phenomenon common with azo dyes.[1]

Part 3: Operational Protocol & Scientific Logic[1]

The "Static Trap" (Weighing Protocol)

This compound is highly electrostatic.[1] Standard weighing boats often become charged, causing the powder to "jump" onto the balance pan, creating a cleaning nightmare.

The Protocol:

  • Ionization: If available, use an ionizing bar inside the balance enclosure.[1]

  • The Anti-Static Wipe: Wipe the exterior of the weighing vessel with an anti-static cloth before taring.[1]

  • Draft Shielding: Ensure the balance draft shield is fully closed. Even minor air currents in a fume hood can aerosolize the dye.[1]

Solubilization & Breakthrough Management

Once dissolved, the hazard profile shifts from inhalation to dermal absorption .

  • Solvent Selection: this compound is hydrophobic.[2][1] Common solvents include Acetone or DMF.[1]

  • The "Red Flag" Indicator: If you see red staining on your inner glove, you have experienced permeation breakthrough .[1]

    • Immediate Action: Doff outer gloves immediately.[1] Wash hands. Don new gloves.

    • Logic: Azo dyes in solution can act as carriers, penetrating the skin barrier more effectively than the dry powder.

Decontamination & Waste

Do not use standard ethanol sprays initially. [2]

  • Step 1 (Dry Clean): Use a chemically compatible dry wipe (e.g., Kimwipe) to pick up visible powder.[2][1] Wetting it first spreads the dye, increasing the surface area of contamination.

  • Step 2 (Wet Clean): Once visible powder is removed, clean with a solvent-dampened towel (Acetone/Ethanol) until no red residue remains.[2][1]

  • Disposal: All solid and liquid waste must go to High-Heat Incineration streams.[1] Do not use bleach (hypochlorite) to treat azo dye spills, as this can cleave the azo bond, potentially releasing carcinogenic aromatic amines.[1]

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the "Chain of Custody" for the chemical, highlighting Critical Control Points (CCPs) where exposure risk is highest.

SafeHandling cluster_ppe Required PPE Zone Storage Storage Cabinet (Cool, Dry, Dark) Weighing Weighing Station (CCP: Dust/Static) Storage->Weighing Transfer (Closed Container) Solubilization Fume Hood (CCP: Solvent Vapors) Weighing->Solubilization Powder Transfer (Anti-Static Precautions) Experiment Application (Dyeing/Analysis) Solubilization->Experiment Liquid Handling (Double Glove) Waste Disposal (High-Heat Incineration) Solubilization->Waste Spill Cleanup (Dry -> Wet Method) Experiment->Waste Segregated Stream

Caption: Operational workflow for this compound. Yellow indicates dust hazard zones; Blue indicates solvent/permeation hazard zones.[2][1]

References

  • World Dye Variety. (2012).[2][1] this compound Properties and Manufacturing Methods. Retrieved from [Link]

  • PubChem. (n.d.).[1][3] Disperse Red 1 (Analogous Azo Dye Structure & Hazard Data). National Library of Medicine.[1] Retrieved from [Link][1]

Note: Specific toxicological data for this compound is limited.[2][1] Protocols above are based on the "Precautionary Principle" using validated data for chemically analogous Azo Disperse Dyes (e.g., Disperse Red 1).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.